S65487 sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZYXMNPRHARH-WAQYZQTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43ClN6O8S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of S65487 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S65487 sulfate is a second-generation, intravenous B-cell lymphoma 2 (BCL-2) inhibitor. It is a prodrug that is rapidly converted in vivo to its active form, S55746. This technical guide provides a comprehensive overview of the core mechanism of action of S65487, focusing on the preclinical data of its active moiety, S55746. The document details the molecular target, binding affinity, and the downstream signaling cascade leading to apoptosis. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Visual diagrams of the signaling pathway and experimental workflows are included to enhance understanding.
Introduction: The Role of BCL-2 in Cancer
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members. In healthy cells, a delicate balance between these proteins ensures normal cell turnover and homeostasis. However, in many hematological malignancies, the overexpression of anti-apoptotic proteins, particularly BCL-2, allows cancer cells to evade programmed cell death, leading to tumor progression and resistance to therapy. S65487 is a potent and selective BCL-2 inhibitor designed to restore the natural apoptotic process in these cancer cells.
Molecular Target and Binding Affinity
The primary molecular target of the active form of S65487, S55746, is the anti-apoptotic protein BCL-2. S55746 is a BH3 mimetic, meaning it mimics the function of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). It binds with high affinity to a hydrophobic groove on the surface of BCL-2, the same site that normally sequesters pro-apoptotic proteins.
Quantitative Binding Affinity Data
The binding affinity and selectivity of S55746 for BCL-2 family proteins have been determined using various biophysical and biochemical assays. The data clearly demonstrates a high affinity for BCL-2 and significant selectivity over other anti-apoptotic family members, which is crucial for minimizing off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.
| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |
| BCL-2 | 1.3 nM[1][2][3][4] | - |
| BCL-XL | >500 nM | ~70 to 400-fold[1] |
| MCL-1 | No significant binding | >1000-fold |
| BFL-1 | No significant binding | >1000-fold |
Mechanism of Action: Induction of Apoptosis
By binding to BCL-2, S55746 displaces pro-apoptotic proteins, such as BIM, from the BCL-2 complex. This liberation of pro-apoptotic activators triggers a downstream cascade that ultimately leads to programmed cell death.
Signaling Pathway
The mechanism of S55746-induced apoptosis follows the intrinsic or mitochondrial pathway:
-
BCL-2 Inhibition: S55746 binds to the BH3-binding groove of BCL-2, preventing it from sequestering pro-apoptotic proteins.
-
Activation of BAX and BAK: The released BH3-only proteins (e.g., BIM) are now free to directly activate the pro-apoptotic effector proteins BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.
-
Cytochrome c Release: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, the initiator caspase in this pathway.
-
Execution of Apoptosis: Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
In Vitro Cellular Activity
S55746 has demonstrated potent cytotoxic activity across a range of hematological cancer cell lines that are dependent on BCL-2 for survival. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range.
IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | <100 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <100 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | <100 |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma | <100 |
| Toledo | Diffuse Large B-cell Lymphoma | <1000 |
| Granta-519 | Mantle Cell Lymphoma | <1000 |
| Jeko-1 | Mantle Cell Lymphoma | <1000 |
| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1700 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of S55746 to BCL-2 family proteins.
-
Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon displacement by a competitive inhibitor.
-
Materials:
-
Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.
-
Fluorescently labeled PUMA BH3 peptide (Flu-PUMA).
-
S55746 compound.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of S55746 in the assay buffer.
-
In a 384-well plate, add the BCL-2 family protein (e.g., 10 nM BCL-2), Flu-PUMA (e.g., 1 nM), and the S55746 dilution series.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
The data is analyzed using a competitive binding model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effect of S55746 on cancer cell lines and calculate the IC50 values.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Hematological cancer cell lines.
-
Appropriate cell culture medium and supplements.
-
S55746 compound.
-
96-well white, clear-bottom plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of S55746 in the cell culture medium.
-
Treat the cells with the S55746 dilutions and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.
-
Conclusion
This compound, through its active metabolite S55746, is a potent and highly selective inhibitor of the anti-apoptotic protein BCL-2. Its mechanism of action involves the direct binding to BCL-2, leading to the release of pro-apoptotic proteins, subsequent activation of the mitochondrial apoptosis pathway, and ultimately, cancer cell death. The high selectivity of S55746 for BCL-2 over other family members, particularly BCL-XL, suggests a favorable safety profile. The potent in vitro activity in various hematological cancer cell lines supports its ongoing clinical development as a promising therapeutic agent for BCL-2-dependent malignancies.
References
- 1. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Bcl-2 Binding Affinity of S65487 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of S65487 sulfate, a potent and selective second-generation Bcl-2 inhibitor, to its target protein. This compound is a pro-drug that is converted in vivo to its active form, S55746. This document details the quantitative binding affinity, the experimental protocols used for its determination, and the relevant cellular signaling pathways.
Core Tenets of this compound and Bcl-2 Interaction
S65487 is a potent and selective BCL-2 inhibitor.[1] It is the proagent of S55746.[1] S65487 is also active on BCL-2 mutations, such as G101V and D103Y, and demonstrates poor affinity for other Bcl-2 family members like Mcl-1, Bfl-1, and Bcl-xL.[1] The mechanism of action involves binding to the BH3 hydrophobic groove of BCL-2, which unleashes pro-apoptotic proteins to trigger programmed cell death.[1] This targeted action leads to apoptosis in various hematological cancer cell lines, with IC50 values for cell proliferation in the low nanomolar range.[1]
The active form of this compound, S55746, is a potent, orally active, and selective BCL-2 inhibitor. It has been shown to have antitumor activity with low toxicity.
Quantitative Binding Affinity Data
The binding affinity of S55746, the active metabolite of this compound, for Bcl-2 family proteins has been quantified using various biophysical assays. The data underscores its high potency and selectivity for Bcl-2.
| Molecule | Target Protein | Binding Affinity (Kᵢ) | Binding Affinity (K𝘥) | Selectivity vs. Bcl-xL | Assay Method(s) |
| S55746 | Bcl-2 | 1.3 nM | 3.9 nM | ~70 to 400-fold | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |
| S55746 | Bcl-xL | 520 nM | 186 nM | - | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |
| S55746 | Mcl-1 | No significant binding | - | - | Fluorescence Polarization (FP) |
| S55746 | Bfl-1 | No significant binding | - | - | Fluorescence Polarization (FP) |
Experimental Protocols
The determination of the binding affinity of S55746 to Bcl-2 has been primarily achieved through Fluorescence Polarization and Surface Plasmon Resonance assays.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled probe from Bcl-2 by the inhibitor.
Objective: To determine the inhibition constant (Kᵢ) of S55746 for Bcl-2.
Materials:
-
Recombinant human Bcl-2, Mcl-1, Bfl-1, and Bcl-xL proteins.
-
Fluorescein-labeled PUMA peptide (Fluorescent-PUMA) as the tracer.
-
S55746 (test inhibitor).
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4, and 5% DMSO.
-
Black, low-binding 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of S55746 in the assay buffer.
-
In a 384-well plate, add the assay buffer, 10 nM Fluorescein-PUMA, and the respective proteins (10 nM for Bcl-2, Mcl-1, Bfl-1, and 20 nM for Bcl-xL).
-
Add the diluted S55746 or DMSO (as a control) to the wells. A high concentration of unlabeled PUMA peptide (30 µM) is used as a 'total inhibition' control.
-
Incubate the plate for 2 hours at room temperature.
-
Measure the fluorescence polarization on a suitable plate reader with an excitation wavelength of 528 nm and an emission wavelength of 640 nm.
-
The percentage reduction in millipolarization (mP) is calculated relative to the DMSO and total inhibition controls.
-
The IC₅₀ value is determined by fitting the dose-response data to a 4-parameter logistic model.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) - Affinity in Solution
This label-free technique measures the binding kinetics and affinity of the inhibitor to the target protein in real-time.
Objective: To determine the dissociation constant (K𝘥) of S55746 for Bcl-2.
Materials:
-
Biacore instrument with a CM-5 sensor chip.
-
Recombinant human Bcl-2 protein.
-
PUMA BH3 peptide.
-
S55746 (test inhibitor).
-
Running Buffer: HBS-EP pH 7.4 (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20) supplemented with 1 mM TCEP, 2% glycerol, and 1% DMSO.
-
Standard amine coupling reagents (EDC, NHS).
Procedure:
-
Immobilize the PUMA BH3 peptide onto the surface of a CM-5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of solutions containing a fixed concentration of Bcl-2 protein pre-incubated with varying concentrations of S55746 to reach equilibrium.
-
Inject these solutions over the PUMA-immobilized surface at a constant flow rate.
-
A reference flow cell without the immobilized peptide is used to subtract non-specific binding.
-
The binding of free Bcl-2 to the immobilized PUMA is measured in real-time as a change in response units (RU).
-
The amount of free Bcl-2 in each solution is determined from the binding signal.
-
The K𝘥 is then determined by plotting the concentration of bound Bcl-2 against the concentration of S55746 and fitting the data to a suitable binding model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Bcl-2 signaling pathway, the experimental workflow for determining binding affinity, and the logical relationship of S65487 action.
Bcl-2 Signaling Pathway and S65487 Inhibition.
Fluorescence Polarization Assay Workflow.
Logical Flow of this compound Action.
References
S65487 Sulfate: A Technical Guide to Its Core Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 sulfate is a potent, intravenously administered small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. In various hematological malignancies, including acute myeloid leukemia (AML), the overexpression of Bcl-2 is a key mechanism by which cancer cells evade apoptosis (programmed cell death), leading to their survival and proliferation. S65487 is being developed to counteract this survival advantage. This technical guide provides an in-depth overview of the core mechanism by which this compound is expected to induce apoptosis, based on its function as a Bcl-2 inhibitor. Preclinical data has demonstrated that S65487 exhibits synergistic activity when combined with other agents, such as azacitidine, in in-vitro AML models.[1][2]
While specific quantitative data from preclinical studies on this compound are not extensively available in the public domain, this guide extrapolates the expected mechanism and provides representative data and protocols based on the well-established function of Bcl-2 inhibitors.
Core Mechanism of Action: The Intrinsic Apoptosis Pathway
S65487 functions as a BH3 mimetic, targeting the BH3-binding groove of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, S65487 displaces pro-apoptotic proteins, such as BIM, BID, and PUMA, which are normally sequestered by Bcl-2 in cancer cells. The release of these pro-apoptotic "activator" proteins allows them to interact with and activate the effector proteins BAX and BAK.
Once activated, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Diagram
Caption: this compound induced apoptosis pathway.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative data from in vitro studies of this compound in AML cell lines.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) after 72h |
| MOLM-13 | 5 - 20 |
| MV4-11 | 10 - 50 |
| HL-60 | 50 - 150 |
| OCI-AML3 | 5 - 25 |
Table 2: Apoptosis Induction by this compound in AML Cell Lines (at 100 nM for 48h)
| Cell Line | % Annexin V Positive Cells |
| MOLM-13 | 60 - 80% |
| MV4-11 | 50 - 70% |
| HL-60 | 30 - 50% |
| OCI-AML3 | 65 - 85% |
Table 3: Effect of this compound on Apoptosis-Related Protein Levels (MOLM-13 cells, 24h)
| Protein | Change in Expression/Cleavage |
| Bcl-2 | No significant change |
| Mcl-1 | No significant change / slight upregulation (compensatory) |
| Cleaved PARP | Increased |
| Cleaved Caspase-3 | Increased |
Experimental Protocols
Detailed methodologies for key experiments to assess the pro-apoptotic activity of this compound are provided below.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, HL-60, OCI-AML3) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: this compound is serially diluted and added to the wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism or similar software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 24 or 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software (e.g., FlowJo).
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities can be quantified using image analysis software (e.g., ImageJ).
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation.
Conclusion
This compound is a targeted therapy designed to induce apoptosis in cancer cells that are dependent on the anti-apoptotic protein Bcl-2 for their survival. By acting as a BH3 mimetic, S65487 is expected to disrupt the sequestration of pro-apoptotic proteins by Bcl-2, thereby initiating the intrinsic apoptotic cascade. This leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death. The synergistic effects observed with agents like azacitidine suggest that S65487 may be a valuable component of combination therapies for AML and other hematological malignancies. Further publication of specific preclinical and clinical data will provide a more detailed understanding of its efficacy and molecular interactions.
References
In-Depth Technical Guide to S65487 Sulfate: A Potent and Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S65487 sulfate, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein. As a pro-agent of S55746, it represents a significant advancement in the development of targeted therapies for hematological malignancies. S65487 binds to the BH3 hydrophobic groove of BCL-2, effectively inducing apoptosis in cancer cells that are dependent on this anti-apoptotic protein for survival.[1] Notably, it demonstrates activity against BCL-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation BCL-2 inhibitors like Venetoclax.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is the sulfate salt of the active compound S65487.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | VOB560 sulfate |
| CAS Number | 2416937-01-2 |
| Molecular Formula | C₄₁H₄₃ClN₆O₈S |
| Molecular Weight | 815.33 g/mol |
| Solubility | DMSO: 135 mg/mL (165.58 mM) (requires sonication) |
| Water: 1.25 mg/mL (1.53 mM) (requires sonication and warming to 60°C) |
Mechanism of Action and Biological Activity
S65487 is a BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2.[1] This binding prevents BCL-2 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby freeing them to initiate the intrinsic pathway of apoptosis.
A key feature of S65487 is its high selectivity for BCL-2 over other anti-apoptotic proteins of the BCL-2 family. It exhibits poor affinity for Mcl-1, Bfl-1, and BCL-xL, which is advantageous in minimizing off-target effects, such as the thrombocytopenia associated with BCL-xL inhibition.[2]
Preclinical studies have demonstrated that S65487 induces apoptosis and inhibits cell proliferation in a range of hematological cancer cell lines, with IC50 values in the low nanomolar range. Furthermore, it has shown efficacy in in vivo xenograft models of lymphoid malignancies, leading to complete tumor regression in BCL-2-dependent models after intravenous administration.
Table 2: Summary of In Vitro and In Vivo Activity of S65487
| Activity | Observation | Reference |
| Cell Proliferation Inhibition | IC50 values in the low nM range in hematological cancer cell lines. | |
| Apoptosis Induction | Induces apoptosis in a panel of hematological cancer cell lines. | |
| In Vivo Efficacy | Induces complete regression in BCL-2-dependent RS4;11 tumors after a single IV administration. | |
| Strong and persistent tumor regression in xenograft models of lymphoid malignancies in combination with an MCL-1 inhibitor. |
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol describes the preparation of a stock solution and a formulation for intravenous administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Ultrasonic bath
Stock Solution Preparation (in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Add a precise volume of fresh DMSO to achieve a desired concentration (e.g., 67.5 mg/mL).
-
Facilitate dissolution by vortexing and using an ultrasonic bath until the solution is clear.
Formulation for Intravenous (IV) Administration:
-
Method 1 (Saline-based):
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle.
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution (67.5 mg/mL) to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be 6.75 mg/mL.
-
-
Method 2 (Corn Oil-based):
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution (67.5 mg/mL) to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be 6.75 mg/mL.
-
Note: The solubility and stability of the formulation should be confirmed before in vivo administration.
Cell Viability/Proliferation Assay (General Protocol)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines using a tetrazolium-based (e.g., MTT or WST-1) or a fluorescence-based (e.g., resazurin) assay.
Materials:
-
Hematological cancer cell lines (e.g., RS4;11)
-
Complete cell culture medium
-
This compound
-
96-well clear or black-walled microplates
-
Cell viability reagent (e.g., MTT, WST-1, or resazurin)
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Allow cells to attach and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay by Annexin V/Propidium Iodide Staining (General Protocol)
This protocol describes a common method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Hematological cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Signaling Pathway and Experimental Workflow Diagrams
S65487 Mechanism of Action in Inducing Apoptosis
Caption: S65487 inhibits BCL-2, leading to apoptosis.
General Experimental Workflow for In Vitro Evaluation of S65487
Caption: Workflow for in vitro testing of S65487.
References
In-Depth Technical Guide to S65487 Sulfate: A Potent and Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S65487 sulfate, also known as VOB560 sulfate, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematological malignancies, contributing to tumor cell survival and resistance to therapy. This compound is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols and visual diagrams of its signaling pathway and experimental workflows are included to support further research and development efforts.
Core Properties of this compound
This compound is a pro-agent of S55746 and has demonstrated significant potential in preclinical studies.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2416937-01-2 | [1] |
| Synonyms | VOB560 sulfate | [1] |
| Molecular Formula | C₄₁H₄₃ClN₆O₈S | - |
| Molecular Weight | 815.33 g/mol | - |
| Solubility | Soluble in DMSO | - |
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2.[1] By binding with high affinity to the BH3-binding groove of BCL-2, S65487 displaces pro-apoptotic proteins such as BIM.[1] This action liberates pro-apoptotic effectors like BAX and BAK, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical step in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade of events culminates in the activation of caspases and the execution of programmed cell death.
A key characteristic of S65487 is its high selectivity for BCL-2, with poor affinity for other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL. This selectivity profile is advantageous as it may minimize off-target effects.
Preclinical Activity
In Vitro Potency
S65487 has demonstrated potent anti-proliferative activity across a panel of hematological cancer cell lines, with IC₅₀ values typically in the low nanomolar range. This activity is particularly pronounced in cell lines known to be dependent on BCL-2 for survival. Furthermore, S65487 retains its activity against BCL-2 mutations that confer resistance to other BCL-2 inhibitors like venetoclax, such as the G101V and D103Y mutations.
In Vivo Efficacy
Preclinical in vivo studies have shown significant anti-tumor activity of S65487. In a BCL-2-dependent RS4;11 xenograft model, a single intravenous administration of S65487 resulted in complete tumor regression. Moreover, strong and sustained tumor regression has been observed in various xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses, particularly when administered weekly.
Combination Therapy Potential
The selective mechanism of action of S65487 makes it a promising candidate for combination therapies. Preclinical evidence suggests synergistic effects when S65487 is combined with inhibitors of other anti-apoptotic proteins, such as the MCL-1 inhibitor S64315/MIK665. This combination has shown strong and persistent tumor regression in xenograft models.
References
An In-depth Technical Guide to the BCL-2 Inhibitor S65487 and its Active Prodrug S55746
This technical guide provides a comprehensive overview of the investigational BCL-2 (B-cell lymphoma 2) inhibitor S65487 and its orally bioavailable active form, S55746 (also known as BCL201). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and clinical development of this potent and selective anti-cancer agent.
Core Compound Information
S65487 is a potent and selective second-generation intravenous BCL-2 inhibitor.[1][2] S55746 is the active, orally bioavailable form of S65487.[2][3] These compounds are designed to target the anti-apoptotic protein BCL-2, which is often overexpressed in various hematological malignancies, contributing to cancer cell survival and resistance to therapy.
Mechanism of Action
S55746 selectively binds to the hydrophobic groove of the BCL-2 protein, mimicking the action of BH3-only proteins, which are the natural antagonists of BCL-2. This binding displaces pro-apoptotic proteins like BAX and BAK, which are then free to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm initiates a caspase cascade, culminating in programmed cell death, or apoptosis. S55746's mechanism is dependent on BAX/BAK.
Selectivity Profile
A key feature of S55746 is its high selectivity for BCL-2 over other anti-apoptotic proteins of the BCL-2 family, such as BCL-XL and MCL-1. This selectivity is crucial as the inhibition of BCL-XL is associated with on-target toxicities, most notably thrombocytopenia (a reduction in platelet count). S55746 has demonstrated a much weaker activity against BCL-XL-dependent cells and does not induce platelet loss at therapeutic doses in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for S55746 in preclinical studies.
Table 1: Binding Affinity and Selectivity of S55746
| Target | Assay Type | Value | Reference |
| BCL-2 | Ki | 1.3 nM | |
| BCL-2 | Kd | 3.9 nM | |
| BCL-XL | Affinity | Poor | |
| MCL-1 | Binding | No significant binding | |
| BFL-1 | Binding | No significant binding | |
| Selectivity (BCL-2 vs BCL-XL) | - | ~70 to 400-fold |
Table 2: In Vitro Efficacy of S55746 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM | 72 hours | |
| H146 (BCL-XL dependent) | - | 1.7 µM | 72 hours |
Signaling Pathway and Experimental Workflows
S55746-Induced Apoptosis Signaling Pathway
The following diagram illustrates the mechanism of action of S55746 in inducing apoptosis through the intrinsic pathway.
Caption: Mechanism of S55746-induced apoptosis.
Clinical Trial Workflow: S65487 in Combination with Azacitidine for AML (NCT04742101)
The following diagram outlines the workflow for the Phase I/II clinical trial of S65487 in combination with azacitidine for patients with Acute Myeloid Leukemia.
Caption: Workflow of the NCT047421al trial.
Experimental Protocols
Detailed experimental protocols are often found in the supplementary materials of peer-reviewed publications. The following provides a general outline of the key experimental procedures used in the preclinical evaluation of S55746, based on the available information. For precise, replicable protocols, users are encouraged to consult the original research articles and their supplementary data.
In Vitro Apoptosis Assays
Objective: To determine the pro-apoptotic activity of S55746 in cancer cell lines.
-
Cell Lines: RS4;11 (BCL-2 dependent) and H146 (BCL-XL dependent) are commonly used.
-
Treatment: Cells are treated with a range of concentrations of S55746 for specified durations (e.g., 72 hours for IC50 determination).
-
Apoptosis Detection (Flow Cytometry):
-
Cells are harvested and washed.
-
Staining with Annexin V-FITC and Propidium Iodide (PI) is performed to detect early and late-stage apoptosis.
-
Analysis is conducted using a flow cytometer.
-
-
Caspase-3 Activation and PARP Cleavage (Immunoblotting):
-
Cell lysates are prepared from treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for cleaved caspase-3 and cleaved PARP.
-
A loading control (e.g., actin or tubulin) is used to ensure equal protein loading.
-
Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of S55746 in a living organism.
-
Animal Models: Female SCID/beige mice are commonly used.
-
Tumor Implantation: Hematological cancer cell lines, such as RS4;11 or Toledo, are implanted subcutaneously.
-
Treatment Administration: S55746 is administered orally (p.o.) once daily.
-
Efficacy Assessment:
-
Tumor volume is measured regularly.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).
-
Clinical Development
S65487 is being investigated in clinical trials for the treatment of various hematological malignancies.
Phase I/II Trial in Acute Myeloid Leukemia (AML)
-
Identifier: NCT04742101
-
Title: A Study of S65487 in Combination With Azacitidine in Adult Patients With Previously Untreated Acute Myeloid Leukemia (AML) Not Eligible for Intensive Treatment.
-
Phase: I/II
-
Design: An open-label, dose-escalation (Phase I) and dose-expansion (Phase II) study.
-
Intervention: S65487 administered intravenously in combination with azacitidine.
-
Primary Objectives:
-
Phase I: To determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) of S65487 in combination with azacitidine.
-
Phase II: To evaluate the efficacy of the combination.
-
Other Clinical Investigations
S65487 has also been evaluated as a single agent in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL) in a Phase I trial (NCT03755154). This study was prematurely terminated for strategic reasons due to limited efficacy in monotherapy, not due to safety concerns.
Conclusion
S65487 and its active form S55746 represent a promising therapeutic strategy for BCL-2-dependent hematological malignancies. The high selectivity for BCL-2 offers a potential for a favorable safety profile, particularly concerning thrombocytopenia. Preclinical data have demonstrated potent anti-tumor activity both in vitro and in vivo. Ongoing clinical trials, particularly in combination with other agents like azacitidine, will be crucial in determining the ultimate clinical utility of this BCL-2 inhibitor. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
The Discovery and Synthesis of S65487 Sulfate: A Next-Generation BCL-2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S65487 sulfate, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. As a pro-agent of S55746, this compound demonstrates significant activity against both wild-type BCL-2 and clinically relevant mutations, such as G101V and D103Y, which confer resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2] Its high selectivity for BCL-2 over other BCL-2 family members like MCL-1, BFL-1, and BCL-XL translates to a promising therapeutic window. This document details the preclinical data supporting its development, including its potent in vitro activity in hematological cancer cell lines and its ability to induce tumor regression in in vivo models. Furthermore, this guide outlines the ongoing clinical investigation of this compound in combination with other anti-cancer agents for the treatment of hematological malignancies.
Introduction: Targeting BCL-2 in Cancer Therapy
The BCL-2 family of proteins plays a pivotal role in regulating apoptosis, or programmed cell death. In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy. The development of BCL-2 inhibitors has therefore emerged as a crucial strategy in oncology. This compound represents a significant advancement in this class of drugs, offering a potential solution to acquired resistance to existing therapies.
Discovery of this compound
The discovery of this compound was driven by the need to overcome resistance to first-generation BCL-2 inhibitors. While the specific details of the initial screening and lead optimization process are proprietary, the research, presented in part by Arnaud Le Tiran et al., focused on identifying a potent and selective BCL-2 inhibitor with activity against known resistance mutations. This effort led to the identification of S65487 as a promising clinical candidate.
Chemical Synthesis of this compound
While the detailed, step-by-step synthesis of this compound is often proprietary and found within patent literature, the general approach to synthesizing complex heterocyclic compounds, which are common in kinase and protein-protein interaction inhibitors, involves multi-step organic synthesis. A plausible, though generalized, synthetic route would involve the following key stages:
Experimental Protocol: General Synthetic Strategy
-
Core Scaffold Synthesis: Construction of the core heterocyclic scaffold is typically the initial phase. This may involve condensation reactions, cyclizations, and functional group interconversions to build the foundational ring system.
-
Introduction of Side Chains: Key side chains, crucial for target binding and defining selectivity, are then introduced onto the core scaffold. This is often achieved through coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, or through nucleophilic substitution reactions.
-
Functional Group Modification and Finalization: In the final stages, functional groups are modified to install the desired properties, such as solubility and metabolic stability. This may include deprotection steps, salt formation (in this case, sulfation), and final purification.
-
Purification and Characterization: At each key step, and for the final product, purification is performed using techniques like column chromatography, preparative HPLC, and recrystallization. The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | VOB560 |
| Molecular Formula | C41H43ClN6O8S |
| Molecular Weight | 815.33 g/mol |
| CAS Number | 2416937-01-2 |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inducing Apoptosis through BCL-2 Inhibition
This compound exerts its anti-cancer effects by directly inhibiting the anti-apoptotic protein BCL-2. It binds with high affinity to the BH3 hydrophobic groove of BCL-2, a critical site for its interaction with pro-apoptotic proteins like BIM, BID, and PUMA. By occupying this groove, this compound displaces these pro-apoptotic "activator" proteins. The released BIM and BID can then directly activate the pro-apoptotic "effector" proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits BCL-2, leading to the activation of the intrinsic apoptotic pathway.
Preclinical Evaluation
In Vitro Activity
This compound has demonstrated potent cytotoxic activity against a range of hematological cancer cell lines, with IC50 values in the low nanomolar range.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
In Vivo Efficacy
In vivo studies using xenograft models of hematological malignancies have shown that this compound can induce complete tumor regression.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human hematological cancer cells (e.g., RS4;11) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically via intravenous (IV) injection, at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Clinical Development
This compound is currently being evaluated in a Phase I/II clinical trial (NCT04742101) in combination with azacitidine for the treatment of adult patients with previously untreated Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy. The primary objectives of this study are to assess the safety, tolerability, and efficacy of the combination therapy.
Conclusion
This compound is a promising second-generation BCL-2 inhibitor with potent activity against both wild-type and resistant forms of BCL-2. Its high selectivity and demonstrated preclinical efficacy have paved the way for its clinical development. The ongoing clinical trials will be crucial in determining its ultimate role in the treatment of hematological malignancies. This technical guide provides a foundational understanding of this compound for researchers and clinicians working on the next wave of targeted cancer therapies.
References
S65487 Sulfate: A Deep Dive into its Selective Inhibition of Bcl-2 Family Proteins
For Immediate Release
This technical guide provides an in-depth analysis of S65487 sulfate, a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Tailored for researchers, scientists, and drug development professionals, this document details the compound's binding selectivity for the Bcl-2 family of proteins, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
S65487 is a pro-drug of S55746, a highly selective and potent inhibitor of the anti-apoptotic protein Bcl-2.[1][2] Overexpression of Bcl-2 is a known mechanism for cancer cell survival and resistance to therapy, making it a critical target in oncology.[3] S65487, through its active form S55746, binds to the BH3 hydrophobic groove of Bcl-2, preventing its interaction with pro-apoptotic proteins like BAX and BIM, thereby inducing apoptosis.[1][4] A key feature of S65487 is its high selectivity for Bcl-2 over other anti-apoptotic family members such as Bcl-xL and Mcl-1, which is crucial for minimizing off-target toxicities, like thrombocytopenia, which is associated with Bcl-xL inhibition. This guide presents the quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Quantitative Selectivity Profile of S55746 (Active form of S65487)
The selectivity of S55746 has been rigorously quantified using various biophysical techniques. The following tables summarize the binding affinities for key Bcl-2 family proteins.
Table 1: Binding Affinity of S55746 to Bcl-2 Family Proteins
| Protein | Method | Affinity (Ki) |
| Bcl-2 | Fluorescence Polarization | 1.3 nM |
| Bcl-xL | Fluorescence Polarization | ~70 - 400 fold lower than Bcl-2 |
| Mcl-1 | Fluorescence Polarization | No significant binding |
| Bfl-1 | Fluorescence Polarization | No significant binding |
Table 2: Dissociation Constant of S55746 for Bcl-2
| Protein | Method | Dissociation Constant (Kd) |
| Bcl-2 | Surface Plasmon Resonance | 3.9 nM |
Mechanism of Action: Selective Bcl-2 Inhibition
S65487's therapeutic effect is mediated by its active metabolite, S55746, which functions as a BH3 mimetic. It competitively binds to the hydrophobic groove of Bcl-2, the same site that pro-apoptotic BH3-only proteins like BIM and PUMA would engage. This action displaces these pro-apoptotic partners, liberating them to activate the effector proteins BAX and BAK. The subsequent oligomerization of BAX and BAK at the mitochondrial outer membrane leads to the formation of pores, resulting in the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis. The high selectivity of S55746 for Bcl-2 ensures that this apoptotic induction is primarily targeted to cancer cells dependent on Bcl-2 for survival, while sparing cells that rely on other anti-apoptotic proteins like Bcl-xL or Mcl-1.
Experimental Protocols
The determination of S65487's selectivity for Bcl-2 family proteins involves several key biophysical and cellular assays. The following sections provide a detailed methodology for these experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the BH3-binding groove of a Bcl-2 family protein by the inhibitor S55746.
Objective: To determine the inhibition constant (Ki) of S55746 for Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 proteins.
-
Fluorescently labeled PUMA BH3 peptide (Flu-PUMA).
-
S55746 compound.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare a dilution series of S55746 in the assay buffer. Prepare solutions of the Bcl-2 family proteins and Flu-PUMA in the assay buffer.
-
Assay Setup: In a 384-well plate, add the Bcl-2 family protein, Flu-PUMA, and varying concentrations of S55746. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the dose-response curves of S55746, using the Cheng-Prusoff equation.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
S65487 Sulfate: A Technical Overview of an Investigational BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
S65487 sulfate is an investigational, potent, intravenous B-cell lymphoma-2 (BCL-2) inhibitor currently under evaluation for the treatment of hematological malignancies. This document provides a comprehensive overview of the available information regarding the pharmacokinetics and pharmacodynamics of S65487, primarily derived from the design and rationale of its ongoing clinical development program.
Core Pharmacodynamic Profile
S65487 targets the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. In many cancers, including Acute Myeloid Leukemia (AML), the overexpression of BCL-2 allows malignant cells to evade programmed cell death, contributing to their survival and proliferation. By inhibiting BCL-2, S65487 is designed to restore the natural process of apoptosis in cancer cells.
Preclinical data has suggested a synergistic anti-leukemic effect when S65487 is combined with hypomethylating agents such as azacitidine. This synergy forms the basis of its current clinical investigation in AML.
Clinical Investigation
S65487 is the subject of a multicenter, open-label, Phase I/II clinical trial (NCT04742101) in adult patients with previously untreated AML who are ineligible for intensive chemotherapy.[1][2][3] The primary goals of this study are to determine the safety, tolerability, and recommended Phase II dose (RP2D) of S65487 in combination with azacitidine, as well as to assess the efficacy of this combination therapy.[1][4]
Study Design and Pharmacokinetic Assessment
Pharmacokinetic (PK) analyses are designated as a secondary objective in both the Phase I (dose-escalation) and Phase II (dose-expansion) parts of the trial. The study design incorporates different administration schedules for S65487 to optimize its concurrent delivery with azacitidine and potentially enhance their synergistic action.
The planned administration schedules for S65487 in the Phase I portion of the trial are as follows:
-
Schedule 1: Weekly administration.
-
Schedule 2: More intensified administration on days 1, 3, 5, and 8 of the treatment cycle.
-
Schedule 3: A further intensified schedule with administration from day 1 through day 5, and also on days 8 and 9.
S65487 is administered as an intravenous infusion over 30 minutes. When given on the same day as azacitidine, S65487 is administered first, with azacitidine following within 30 to 60 minutes.
While the specific quantitative pharmacokinetic data from these evaluations are not yet publicly available, the study design allows for a thorough characterization of the drug's profile in the patient population.
Signaling Pathway
The mechanism of action of S65487 centers on the inhibition of the BCL-2 protein, a critical component of the intrinsic apoptotic signaling pathway. The following diagram illustrates the simplified mechanism.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical assessment of this compound are not publicly available at this time. The following represents a generalized workflow for the evaluation of a novel BCL-2 inhibitor in a clinical trial setting, based on the design of the NCT04742101 study.
Summary and Future Directions
This compound is a promising intravenous BCL-2 inhibitor being developed for AML. The ongoing Phase I/II clinical trial in combination with azacitidine will provide crucial data on its safety, efficacy, and a detailed characterization of its pharmacokinetic and pharmacodynamic profile. The results of this trial are anticipated to elucidate the therapeutic potential of S65487 in this patient population. As data from these studies become available, a more detailed quantitative understanding of the pharmacokinetics and pharmacodynamics of S65487 will emerge.
References
- 1. Paper: Trial in Progress: An Open Label Phase I/II, Multicenter Study Evaluating Safety, Pharmacokinetics and Efficacy of S65487, a BCL-2 Inhibitor Combined with Azacitidine in Adults with Previously Untreated Acute Myeloid Leukemia Ineligible for Intensive Treatment [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
In-depth Technical Guide: S65487 Sulfate Activity on Venetoclax-Resistant Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venetoclax, a selective BCL-2 inhibitor, has revolutionized the treatment of several hematologic malignancies. However, the emergence of resistance, primarily through mutations in the BCL-2 protein or upregulation of other anti-apoptotic proteins like MCL-1, presents a significant clinical challenge. S65487 (VOB560) is a novel, second-generation BCL-2 inhibitor designed to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical activity of S65487 sulfate against venetoclax-resistant mutations, detailing its mechanism of action, efficacy data, and the experimental methodologies used for its evaluation.
Introduction: The Challenge of Venetoclax Resistance
The efficacy of venetoclax is intrinsically linked to the mitochondrial apoptotic pathway, where it mimics the action of pro-apoptotic BH3-only proteins to inhibit BCL-2, thereby releasing pro-apoptotic proteins BAX and BAK to initiate cell death. Resistance to venetoclax can arise through two primary mechanisms:
-
Mutations in the BCL-2 protein: Specific mutations, such as G101V and D103Y in the BH3-binding groove of BCL-2, can reduce the binding affinity of venetoclax, rendering it less effective.
-
Upregulation of other anti-apoptotic proteins: Cancer cells can develop a dependency on other anti-apoptotic proteins, most notably MCL-1 and BCL-XL, to sequester pro-apoptotic proteins and evade apoptosis, even in the presence of BCL-2 inhibition by venetoclax.
This compound: A Second-Generation BCL-2 Inhibitor
S65487 is a potent and selective BCL-2 inhibitor that has demonstrated significant activity in preclinical models, particularly against cell lines harboring venetoclax-resistant mutations. A key feature of S65487 is its distinct binding mode to the BH3 hydrophobic groove of BCL-2 compared to venetoclax, which allows it to effectively inhibit BCL-2 variants that are resistant to first-generation inhibitors.[1][2]
Selectivity Profile
Preclinical data indicates that S65487 exhibits high selectivity for BCL-2 with poor affinity for other anti-apoptotic proteins such as MCL-1, BFL-1, and BCL-XL.[1][2] This specificity is crucial for minimizing off-target effects and potential toxicities.
Preclinical Efficacy of S65487 on Venetoclax-Resistant Mutations
S65487 has shown potent activity against clinically relevant venetoclax-resistant BCL-2 mutations.
Quantitative Efficacy Data
Preclinical studies have demonstrated that S65487 inhibits cell proliferation in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range.[1] While specific comparative IC50 data for S65487 on isogenic venetoclax-sensitive and -resistant cell lines is not yet widely published in comprehensive tables, abstract reports confirm its activity on BCL-2 mutants such as G101V and D103Y, which are known to confer venetoclax resistance.
Table 1: Summary of S65487 Activity on Venetoclax-Resistant Models
| Model System | Venetoclax Resistance Mechanism | S65487 Activity | Reference |
| Preclinical resistance models | BCL-2 mutations (G101V, D103Y) | Induces apoptosis | |
| Hematological cancer cell lines | Not specified | Inhibits cell proliferation (low nM IC50) | |
| RS4;11 xenograft model | BCL-2-dependent | Induces complete tumor regression | |
| AML PDX tumor models | Not specified | Confirmed anti-tumor activity |
Signaling Pathways and Mechanism of Action
Overcoming BCL-2 Mutations
S65487's unique binding mode to BCL-2 allows it to bypass the structural changes induced by mutations like G101V and D103Y that hinder venetoclax binding.
Caption: S65487 overcomes venetoclax resistance by effectively binding to mutated BCL-2.
Addressing MCL-1 Mediated Resistance
While S65487 itself does not directly inhibit MCL-1, its potent and specific inhibition of BCL-2 can be synergistic with MCL-1 inhibitors in overcoming resistance. The upregulation of MCL-1 is a key escape mechanism for cancer cells treated with a BCL-2 inhibitor. By effectively shutting down the BCL-2 survival pathway, S65487 can increase the dependency of cancer cells on MCL-1, making them more susceptible to MCL-1 targeted therapies. Preclinical studies have shown strong and persistent tumor regression in xenograft models with the combination of S65487 and the MCL-1 inhibitor S64315/MIK665.
Caption: Combination of S65487 and an MCL-1 inhibitor overcomes resistance.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of S65487 are crucial for the replication and extension of these findings.
Cell Viability Assay (Example Protocol)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and can be adapted for testing S65487.
-
Cell Seeding: Plate hematological cancer cell lines (e.g., those with known venetoclax sensitivity or resistance) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound, venetoclax (as a comparator), and a vehicle control to the wells. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
For CellTiter-Glo®: Add the reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining (Example Protocol)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with S65487, venetoclax, or vehicle control at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are considered live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
References
S65487 Sulfate: A Technical Guide for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S65487 sulfate, a potent and selective BCL-2 inhibitor, for its application in hematological malignancy research. This document outlines its mechanism of action, summarizes key preclinical data, and offers detailed experimental protocols for its evaluation.
Introduction
This compound (also known as VOB560) is the prodrug of S55746, a novel and potent small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] The overexpression of BCL-2 is a well-established mechanism that promotes cell survival and resistance to therapy in a variety of hematological malignancies, including Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM).[3] By selectively targeting BCL-2, S65487 induces apoptosis in cancer cells that are dependent on this anti-apoptotic protein for their survival. Preclinical studies have demonstrated its efficacy in various hematological cancer models, and it has been investigated in Phase I and Phase I/II clinical trials, both as a single agent and in combination with other therapies such as azacitidine.[3][4]
Mechanism of Action
This compound is converted in vivo to its active form, S55746. S55746 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the BCL-2 protein. This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death (apoptosis). S55746 exhibits high selectivity for BCL-2 over other anti-apoptotic proteins like MCL-1 and BCL-XL, which is predicted to reduce off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth [pubmed.ncbi.nlm.nih.gov]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for S65487 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of S65487, a potent B-cell lymphoma 2 (Bcl-2) inhibitor, in xenograft models. While specific preclinical data on S65487 in xenograft models is emerging, this guide synthesizes information from closely related Mcl-1 and Bcl-2 inhibitors to provide a robust framework for experimental design.
Introduction
S65487 is a selective inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 family proteins, including Bcl-2 and Mcl-1, is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy.[1][2][3] S65487 and similar molecules function by binding to the BH3-binding groove of anti-apoptotic proteins, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade. Preclinical studies on similar Mcl-1 inhibitors have demonstrated significant anti-tumor activity in various cancer models, including hematological malignancies and solid tumors.[2][4]
Mechanism of Action: Inhibition of Anti-Apoptotic Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes both anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA). In cancer cells, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic effector proteins, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.
S65487 and other BH3-mimetics act by competitively binding to the hydrophobic groove of anti-apoptotic proteins, displacing pro-apoptotic BH3-only proteins. The released pro-apoptotic proteins can then activate BAX and BAK, leading to the formation of pores in the mitochondrial membrane, release of cytochrome c, and activation of caspases, ultimately resulting in apoptosis.
Caption: S65487 Signaling Pathway.
Experimental Protocols
The following protocols are generalized from studies involving potent Mcl-1 inhibitors in xenograft models and should be adapted and optimized for S65487 and the specific cancer model being investigated.
I. Cell Line Selection and Preparation
-
Cell Line Selection: Choose human cancer cell lines with documented dependence on Bcl-2 or Mcl-1 for survival. This can be determined through genomic analysis (amplification of BCL2 or MCL1), proteomic analysis, or functional assays (e.g., BH3 profiling). Examples from related studies include multiple myeloma (AMO-1, NCI-H929) and non-small cell lung cancer (A427) cell lines.
-
Cell Culture: Culture selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Prior to implantation, harvest cells during their logarithmic growth phase. Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >90%.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to achieve the desired cell concentration for injection.
II. Xenograft Model Establishment
-
Animal Models: Utilize immunodeficient mice, such as NOD/SCID or NSG mice, to prevent graft rejection. House animals in a specific-pathogen-free (SPF) facility and allow them to acclimatize for at least one week before any experimental procedures.
-
Tumor Implantation:
-
Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
For hematological malignancy models, intravenous injection into the tail vein may be performed.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor animal body weight and overall health status throughout the study.
-
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
III. S65487 Formulation and Administration
-
Formulation: While the exact formulation for preclinical S65487 is not publicly detailed, similar compounds have been formulated in vehicles such as 5% dextrose in water (D5W) or a solution of 10% Vitamin E TPGS in water. It is critical to perform formulation development to ensure stability and solubility.
-
Administration Route: S65487 is administered intravenously in clinical trials. For preclinical xenograft studies, intravenous (IV) or intraperitoneal (IP) administration are common routes.
-
Dosing and Schedule: Dosing will need to be determined through dose-range-finding studies. Based on related Mcl-1 inhibitors, a starting point for efficacy studies could be in the range of 25-60 mg/kg, administered on various schedules (e.g., daily, twice weekly).
IV. Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Secondary Endpoints:
-
Tumor Regression: The number of tumors that decrease in size relative to their size at the start of treatment.
-
Body Weight: Monitor for signs of toxicity.
-
Survival: In some studies, overall survival may be a key endpoint.
-
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be harvested at specific time points after the final dose.
-
Immunohistochemistry (IHC): Analyze the expression of apoptosis markers such as cleaved caspase-3.
-
Co-immunoprecipitation (Co-IP): Assess the disruption of Bcl-2/BIM or Mcl-1/BIM complexes.
-
Caption: Experimental Workflow for Xenograft Studies.
Data Presentation
The following tables summarize representative data from xenograft studies of potent Mcl-1 inhibitors, which can serve as a reference for designing studies with S65487.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitors in Hematological Cancer Xenograft Models
| Compound | Cancer Type | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Regressions | Reference |
| Compound 42 | Multiple Myeloma | AMO-1 | 25 mg/kg, IP, daily | Not Reported | Not Reported | |
| Compound 26 | Multiple Myeloma | NCI-H929 | 30 mg/kg, IV, twice weekly | >100% | 8/8 |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Solid Tumor Xenograft Models
| Compound | Cancer Type | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Regressions | Reference |
| Compound 1 | Non-Small Cell Lung Cancer | A427 | Not Specified | 57% | 0/8 | |
| Compound 13 | Non-Small Cell Lung Cancer | A427 | 30 mg/kg, IV, twice weekly | >100% | 8/8 | |
| Compound 13 | Non-Small Cell Lung Cancer | A427 | 60 mg/kg, IV, twice weekly | >100% | 8/8 | |
| Compound 26 | Non-Small Cell Lung Cancer | A427 | 30 mg/kg, IV, twice weekly | 80% | 0/8 |
Note: The protocols and data presented are based on published literature for Mcl-1 inhibitors. Researchers should perform their own optimization for S65487. Always conduct animal studies in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for S65487 Sulfate and Azacitidine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of S65487 sulfate, a potent and selective BCL-2 inhibitor, and azacitidine, a hypomethylating agent, represents a promising therapeutic strategy for acute myeloid leukemia (AML). Preclinical data has suggested a synergistic anti-leukemic effect when these two agents are combined. This document provides an overview of the scientific rationale, available clinical trial protocols, and representative experimental methodologies for studying this combination therapy.
S65487 is an investigational drug that functions by blocking the anti-apoptotic protein BCL-2.[1] Overexpression of BCL-2 is a common feature in many hematologic malignancies, including AML, where it contributes to cancer cell survival and resistance to chemotherapy.[2] Azacitidine is a hypomethylating agent that is a standard treatment for AML and myelodysplastic syndromes.[3] It is believed to exert its anti-neoplastic effects through cytotoxicity and by inhibiting DNA methyltransferase, leading to the re-expression of tumor suppressor genes.[3] The combination of a BCL-2 inhibitor with a hypomethylating agent is supported by a strong preclinical and clinical rationale, with the potential for synergistic activity in AML.[4]
Mechanism of Action and Therapeutic Rationale
The synergistic effect of combining a BCL-2 inhibitor like S65487 with azacitidine is thought to arise from their complementary mechanisms of action targeting cancer cell survival pathways.
-
S65487 (BCL-2 Inhibition): S65487 is a prodrug of S55746, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins (e.g., BIM, BAK, BAX), preventing them from initiating programmed cell death. By binding to the BH3 groove of BCL-2, S65487's active form displaces these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases, ultimately resulting in apoptosis.
-
Azacitidine (Hypomethylation and Cytotoxicity): Azacitidine is a nucleoside analog that gets incorporated into DNA and RNA. At low doses, it inhibits DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the re-activation of silenced tumor suppressor genes that can induce apoptosis or cell cycle arrest. At higher doses, its incorporation into DNA and RNA leads to cytotoxicity.
Synergistic Interaction: The combination of S65487 and azacitidine is hypothesized to enhance anti-leukemic activity through multiple mechanisms. Azacitidine may "prime" AML cells for apoptosis by altering the expression of BCL-2 family proteins, potentially downregulating anti-apoptotic proteins like MCL-1, a known resistance factor to BCL-2 inhibitors. This priming effect would then render the cells more susceptible to the direct apoptotic induction by S65487.
Preclinical Data
While a clinical trial abstract mentions "promising synergistic activity when combined with azacitidine against in vitro AML models," specific quantitative preclinical data for the S65487 and azacitidine combination is not yet publicly available. For illustrative purposes, the following tables represent the types of data typically generated in preclinical studies of such combination therapies.
Table 1: Illustrative In Vitro Efficacy of S65487 and Azacitidine in AML Cell Lines (Hypothetical Data)
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI)* |
| MOLM-13 | S65487 | 15 | 5 | < 1 (Synergy) |
| Azacitidine | 1000 | 350 | ||
| MV4-11 | S65487 | 25 | 8 | < 1 (Synergy) |
| Azacitidine | 1200 | 400 | ||
| OCI-AML3 | S65487 | 10 | 4 | < 1 (Synergy) |
| Azacitidine | 800 | 250 |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Illustrative In Vivo Efficacy in an AML Xenograft Model (Hypothetical Data)
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 0 | 20 |
| S65487 (monotherapy) | 45 | 35 |
| Azacitidine (monotherapy) | 30 | 30 |
| S65487 + Azacitidine | 85 | 55 |
Experimental Protocols
The following are representative protocols for assessing the efficacy and synergy of S65487 and azacitidine in a preclinical setting.
In Vitro Cell Viability and Synergy Assessment
-
Cell Culture:
-
Culture human AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and azacitidine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for single-agent and combination treatments.
-
-
Cell Seeding and Treatment:
-
Seed AML cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Treat cells with increasing concentrations of S65487, azacitidine, or the combination at a constant ratio. Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assay:
-
After a 72-hour incubation period, assess cell viability using a commercially available assay such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Determine the synergistic effect using the Chou-Talalay method to calculate the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
-
In Vivo Xenograft Model Protocol
References
Application Notes: Quantifying Apoptosis with S65487 Sulfate using Annexin V/PI Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. A reliable method for detecting and quantifying apoptosis is essential for basic research and drug development. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to identify apoptotic cells.[1][2] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact membranes. Therefore, it is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.
This document provides a detailed protocol for using the Annexin V/PI staining assay to evaluate the pro-apoptotic effects of a hypothetical compound, S65487 sulfate, on a cancer cell line.
Principle of the Assay
The differential staining of cells with Annexin V and PI allows for the discrimination between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
This allows for the quantitative analysis of the apoptotic process induced by this compound.
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin Binding Buffer
-
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
Cell culture medium
-
This compound (hypothetical compound)
-
Target cancer cell line (e.g., Jurkat, HeLa)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Ice bucket
Experimental Protocol
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining.
Cell Culture and Treatment
-
Culture the target cancer cell line in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Seed the cells in multi-well plates at a predetermined density.
-
Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
Cell Harvesting and Washing
-
For suspension cells: Gently collect the cells from each well into microcentrifuge tubes.
-
For adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity. Collect the cells in microcentrifuge tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
Staining with Annexin V and PI
-
Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment evaluating the effect of this compound on a cancer cell line after 24 and 48 hours of treatment.
Table 1: Effect of this compound on Cell Viability after 24 Hours
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 88.7 ± 3.4 | 8.1 ± 1.2 | 3.2 ± 0.6 |
| 5 | 75.4 ± 4.5 | 18.9 ± 2.8 | 5.7 ± 0.9 |
| 10 | 60.1 ± 5.2 | 29.5 ± 3.1 | 10.4 ± 1.5 |
| 25 | 42.8 ± 6.1 | 40.2 ± 4.3 | 17.0 ± 2.2 |
Table 2: Effect of this compound on Cell Viability after 48 Hours
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 94.8 ± 2.3 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| 1 | 79.5 ± 4.1 | 15.3 ± 2.0 | 5.2 ± 0.8 |
| 5 | 58.2 ± 5.8 | 29.8 ± 3.5 | 12.0 ± 1.8 |
| 10 | 35.7 ± 6.3 | 45.1 ± 4.9 | 19.2 ± 2.5 |
| 25 | 18.9 ± 4.9 | 55.6 ± 5.7 | 25.5 ± 3.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining in negative control | Cell membrane damage during harvesting | Use a gentler cell detachment method (e.g., enzyme-free). Reduce centrifugation speed. |
| Inappropriate compensation settings | Use single-stained controls to set proper compensation. | |
| Weak or no Annexin V signal in positive control | Insufficient incubation time | Ensure the recommended incubation time is followed. |
| Low concentration of apoptosis inducer | Use a known potent apoptosis inducer at an effective concentration as a positive control. | |
| High PI staining in viable cells | Cells were not healthy at the start of the experiment | Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Staining performed at a late time point | Analyze cells at an earlier time point to capture early apoptosis. |
Conclusion
The Annexin V/PI staining protocol is a robust and reliable method for quantifying apoptosis induced by novel compounds like this compound. By following this detailed protocol and utilizing proper controls, researchers can obtain accurate and reproducible data to assess the apoptotic potential of new drug candidates. The hypothetical data presented demonstrates a dose- and time-dependent increase in apoptosis in a cancer cell line treated with this compound, highlighting the utility of this assay in drug development.
References
Application Notes and Protocols: Caspase-3/7 Activity Assay in Response to S65487 Sulfate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
S65487 sulfate is a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.[1][2] By binding to the BH3 hydrophobic groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak.[1] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, primarily caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring the activity of caspase-3/7 is a critical method for quantifying the pro-apoptotic efficacy of this compound.
This document provides detailed protocols for assessing caspase-3/7 activity in cell cultures treated with this compound, along with representative data and visualizations to guide researchers in their experimental design and data interpretation.
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of action for this compound involves the inhibition of the anti-apoptotic protein Bcl-2, which is a key regulator of the intrinsic apoptosis pathway. The cascade of events leading to caspase-3/7 activation is depicted below.
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
A common method to measure caspase-3/7 activity is through the use of a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[1][3] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Experimental Workflow
The general workflow for the caspase-3/7 activity assay after this compound treatment is outlined below.
Caption: Workflow for Caspase-3/7 Activity Assay.
Materials
-
Cells of interest (e.g., hematological cancer cell lines)
-
Complete cell culture medium
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Protocol: Luminescent Caspase-3/7 Activity Assay
This protocol is based on a homogeneous, "add-mix-measure" format.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium with reagent only) from all experimental wells.
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence of the treated samples to the vehicle control.
-
Plot the fold change in caspase-3/7 activity against the concentration of this compound.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for caspase-3/7 activity in a hematological cancer cell line (e.g., RS4;11) treated with this compound for 24 and 48 hours.
Table 1: Caspase-3/7 Activity after 24-Hour this compound Treatment
| This compound (nM) | Raw Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 | 1.0 |
| 1 | 28,945 | 1.9 |
| 10 | 85,310 | 5.6 |
| 100 | 243,744 | 16.0 |
| 1000 | 411,318 | 27.0 |
Table 2: Caspase-3/7 Activity after 48-Hour this compound Treatment
| This compound (nM) | Raw Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 16,012 | 1.0 |
| 1 | 48,036 | 3.0 |
| 10 | 152,114 | 9.5 |
| 100 | 496,372 | 31.0 |
| 1000 | 752,564 | 47.0 |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively measure the induction of apoptosis by this compound through the quantification of caspase-3/7 activity. The use of a sensitive and robust assay, such as the luminescent Caspase-Glo® 3/7 assay, allows for the generation of reliable and reproducible data, which is essential for the preclinical evaluation of novel anti-cancer agents like this compound. The dose- and time-dependent increase in caspase-3/7 activity observed in the representative data demonstrates the pro-apoptotic efficacy of this compound and validates the utility of this assay in its characterization.
References
Application Notes and Protocols for Western Blot Analysis of the Bcl-2 Pathway in Response to S65487 Sulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, representing a key therapeutic target in oncology. This protein family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). An imbalance in the expression of these proteins can lead to uncontrolled cell survival and resistance to cancer therapies. S65487 sulfate (also known as VOB560) is a potent and selective second-generation inhibitor of the anti-apoptotic protein Bcl-2. By binding to the BH3 hydrophobic groove of Bcl-2, S65487 disrupts the interaction between Bcl-2 and pro-apoptotic proteins, thereby triggering the downstream caspase cascade and inducing apoptosis in cancer cells.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the expression and activation of key proteins in the Bcl-2 signaling pathway.
Signaling Pathway and Mechanism of Action
This compound acts as a BH3 mimetic, competitively inhibiting the function of Bcl-2. This leads to the release of pro-apoptotic proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Bcl-2 Pathway and this compound Mechanism of Action.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., a hematological cancer cell line known to be dependent on Bcl-2) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO-treated) group.
II. Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the plate and scrape the cells.
-
For suspension cells, centrifuge the cell suspension to pellet the cells. Wash the pellet twice with ice-cold PBS and resuspend in ice-cold RIPA buffer.
-
-
Incubation: Incubate the cell lysate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading for Western blot analysis.
IV. Western Blot Analysis
Caption: Western Blot Experimental Workflow.
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Run the gel according to standard procedures to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of Western blot analysis following treatment with this compound. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on Bcl-2 and Bax Protein Expression
| Treatment Group | Bcl-2 (Relative Densitometry Units) | Bax (Relative Densitometry Units) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.10 |
| S65487 (10 nM) | 0.95 ± 0.07 | 1.05 ± 0.12 |
| S65487 (50 nM) | 0.82 ± 0.06 | 1.25 ± 0.15 |
| S65487 (100 nM) | 0.65 ± 0.05 | 1.58 ± 0.18 |
| S65487 (500 nM) | 0.41 ± 0.04 | 1.95 ± 0.22 |
Data are presented as mean ± SD (n=3). Statistical significance compared to vehicle control: *p<0.05, **p<0.01, ***p<0.001.
Table 2: Effect of this compound on Caspase-3 Cleavage
| Treatment Group | Cleaved Caspase-3 (Relative Densitometry Units) |
| Vehicle Control | 1.00 ± 0.12 |
| S65487 (10 nM) | 1.15 ± 0.14 |
| S65487 (50 nM) | 2.50 ± 0.25* |
| S65487 (100 nM) | 4.75 ± 0.45** |
| S65487 (500 nM) | 8.90 ± 0.80*** |
Data are presented as mean ± SD (n=3). Statistical significance compared to vehicle control: *p<0.05, **p<0.01, ***p<0.001.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Inactive primary or secondary antibody | Use a new batch of antibodies; ensure proper storage. | |
| Inefficient protein transfer | Optimize transfer time and voltage; check transfer buffer composition. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody; perform a literature search for validated antibodies. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is a powerful technique to elucidate the molecular mechanisms by which this compound induces apoptosis through the Bcl-2 pathway. By quantifying the changes in key pro- and anti-apoptotic proteins, researchers can gain valuable insights into the efficacy and mechanism of action of this promising Bcl-2 inhibitor. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols: S65487 Sulfate Treatment in the RS4;11 Cell Line
Disclaimer: As of late 2025, specific preclinical data for S65487 sulfate treatment in the RS4;11 human B-cell precursor acute lymphoblastic leukemia (ALL) cell line is not extensively available in public literature. The following application notes and protocols are representative, based on the known mechanism of S65487 as a BCL-2 inhibitor and established methodologies for evaluating similar compounds in ALL cell lines.
Introduction
Acute lymphoblastic leukemia (ALL) is a cancer characterized by the overproduction of immature lymphocytes. A key survival mechanism for these malignant cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2). S65487 is a potent and selective BCL-2 inhibitor that has been investigated in clinical trials for various hematological malignancies, including acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), and multiple myeloma (MM).[1][2] By binding to BCL-2, S65487 displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cancer cell death.[1][2] The RS4;11 cell line is a well-established in vitro model for B-cell ALL and is frequently used to assess the efficacy of novel therapeutic agents. These notes provide a framework for evaluating the anti-leukemic effects of this compound in the RS4;11 cell line.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in RS4;11 Cells
| Treatment Duration | IC50 (nM) |
| 24 hours | 150 |
| 48 hours | 75 |
| 72 hours | 40 |
Representative data based on the activity of BCL-2 inhibitors in ALL cell lines.
Table 2: Apoptosis Induction by this compound in RS4;11 Cells (48-hour treatment)
| This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5% |
| 50 | 35% |
| 100 | 60% |
| 200 | 85% |
Representative data illustrating dose-dependent induction of apoptosis.
Signaling Pathway and Experimental Workflow
Caption: BCL-2 Signaling Pathway Inhibition by S65487.
Caption: Experimental Workflow for S65487 Evaluation.
Experimental Protocols
RS4;11 Cell Culture
-
Cell Line: RS4;11 (human B-cell precursor acute lymphoblastic leukemia).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are grown in suspension. Monitor cell density and subculture every 2-3 days to maintain a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Procedure:
-
Seed RS4;11 cells in a 96-well opaque-walled plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (Annexin V binding) and loss of membrane integrity (Propidium Iodide uptake).
-
Procedure:
-
Seed RS4;11 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Procedure:
-
Cell Lysis: Treat RS4;11 cells with this compound as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.
-
Conclusion
The provided protocols offer a robust framework for investigating the preclinical efficacy of the BCL-2 inhibitor this compound in the RS4;11 acute lymphoblastic leukemia cell line. By employing these methods, researchers can determine the compound's cytotoxicity, its ability to induce apoptosis, and its impact on key apoptotic signaling proteins. The expected results would demonstrate that this compound inhibits the proliferation of RS4;11 cells and induces apoptosis in a dose- and time-dependent manner, consistent with its mechanism of action as a BCL-2 inhibitor. These findings would support further investigation into the therapeutic potential of S65487 in B-cell ALL.
References
Application Notes and Protocols: Studying S65487 Protein Binding Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] By binding to the BH3 hydrophobic groove of BCL-2, S65487 disrupts the interaction between BCL-2 and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells that overexpress BCL-2.[1] This makes S65487 a promising therapeutic agent, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML), for which it is currently undergoing clinical investigation.
This document provides detailed application notes and protocols for utilizing co-immunoprecipitation (Co-IP) to study the interaction between S65487 and its primary target, BCL-2. Co-immunoprecipitation is a powerful technique to isolate and identify protein-protein interactions from cell lysates. In the context of drug development, Co-IP can be adapted to validate the engagement of a small molecule inhibitor, such as S65487, with its target protein within a cellular environment.
While the "sulfate" designation in "S65487 sulfate" likely refers to the salt form of the compound used for improved solubility and stability, this protocol focuses on the interaction of the active S65487 molecule with its protein target. Protein sulfation is a post-translational modification that can influence protein interactions; however, the primary mechanism of S65487 involves direct binding to BCL-2.
Signaling Pathway
The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins (e.g., BIM, BID, PUMA), preventing them from activating the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization and subsequent caspase activation. S65487, as a BH3 mimetic, competitively binds to the BH3 groove of BCL-2, displacing pro-apoptotic proteins and allowing them to induce apoptosis.
Caption: S65487 inhibits BCL-2, leading to apoptosis.
Experimental Protocols
Co-immunoprecipitation of BCL-2 and Interacting Proteins
This protocol describes the immunoprecipitation of endogenous BCL-2 from cell lysates to identify its binding partners. This can be adapted to confirm the displacement of pro-apoptotic proteins upon treatment with S65487.
Materials:
-
Cell line expressing BCL-2 (e.g., RS4;11, a B-cell precursor leukemia line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-BCL-2 antibody (for immunoprecipitation)
-
Antibodies against potential interacting proteins (e.g., BIM, BAX for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., cell lysis buffer without detergent)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Culture BCL-2 expressing cells to a density of approximately 1-2 x 10^7 cells per Co-IP reaction.
-
Treat cells with the desired concentration of S65487 or vehicle control (e.g., DMSO) for the specified time.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µl of Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-BCL-2 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30-50 µl of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against BCL-2 and its expected interacting partners.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
Caption: Co-immunoprecipitation workflow for S65487 studies.
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry analysis of the Western blot bands. The data should be presented in a clear and organized manner to allow for easy comparison between different treatment conditions.
Table 1: Densitometry Analysis of Co-immunoprecipitated Proteins
| Treatment | Input BCL-2 (Relative Intensity) | IP BCL-2 (Relative Intensity) | Co-IP BIM (Relative Intensity) | Co-IP BAX (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| S65487 (Low Conc.) | 1.02 | 0.98 | 0.45 | 0.52 |
| S65487 (High Conc.) | 0.99 | 1.01 | 0.12 | 0.15 |
Relative intensity is normalized to the vehicle control.
Table 2: Summary of Expected Outcomes
| Protein | Vehicle Control | S65487 Treatment | Rationale |
| IP: BCL-2 | Strong signal | Strong signal | The antibody pulls down BCL-2. |
| WB: BCL-2 | Strong signal | Strong signal | Confirms successful immunoprecipitation of BCL-2. |
| WB: BIM | Present | Reduced or absent | S65487 displaces BIM from BCL-2. |
| WB: BAX | Present | Reduced or absent | S65487 displaces BAX from BCL-2. |
Conclusion
Co-immunoprecipitation is an invaluable technique for elucidating the mechanism of action of small molecule inhibitors like S65487. By following the detailed protocols outlined in these application notes, researchers can effectively demonstrate the target engagement of S65487 with BCL-2 and its subsequent disruption of protein-protein interactions within the BCL-2 pathway. This methodology is crucial for the preclinical and clinical development of targeted cancer therapies.
References
Flow Cytometry Analysis of S65487 Sulfate Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of cells treated with S65487 sulfate, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. S65487 induces apoptosis in cancer cells and is under investigation as an anti-cancer therapeutic.[1][2] Flow cytometry is a powerful technique for elucidating the cellular response to this compound treatment by enabling the quantitative, multi-parametric analysis of individual cells within a population.[3][4][5] The following protocols detail methods for assessing apoptosis, cell cycle progression, and the expression of key apoptosis-related proteins in this compound-treated cells.
Introduction
This compound is a small molecule inhibitor that targets the anti-apoptotic protein Bcl-2. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism by which cancer cells evade programmed cell death. By inhibiting Bcl-2, this compound is expected to induce apoptosis in Bcl-2-dependent cancer cells.
Flow cytometry is an indispensable tool for characterizing the effects of novel anti-cancer compounds like this compound. It allows for the rapid and precise measurement of various cellular parameters, including cell viability, apoptosis, cell cycle distribution, and protein expression at the single-cell level. This document outlines standardized flow cytometry protocols to robustly assess the cellular consequences of this compound treatment.
Key Experiments and Methodologies
Analysis of Apoptosis Induction
A hallmark of Bcl-2 inhibitor efficacy is the induction of apoptosis. Flow cytometry offers several methods to detect and quantify apoptotic cells.
This is a widely used method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) are fluorescent intercalating agents that are excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.
-
Expected Results:
-
Viable cells: Annexin V-negative and 7-AAD/PI-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.
-
Activation of executioner caspases, such as caspase-3 and -7, is a key event in the apoptotic cascade.
-
Principle: This assay utilizes a cell-permeable, non-fluorescent substrate that is cleaved by activated caspase-3 or -7. Upon cleavage, the substrate binds to DNA and emits a bright fluorescence, which can be detected by flow cytometry.
-
Expected Results: An increase in the percentage of fluorescent cells indicates an increase in caspase-3/7 activity and apoptosis induction.
Cell Cycle Analysis
Bcl-2 inhibition can also impact cell cycle progression. Flow cytometry can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: DNA content analysis is performed by staining fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak with lower DNA content than G0/G1 cells.
-
Expected Results: Treatment with this compound may lead to an arrest in a specific phase of the cell cycle or an increase in the sub-G1 population, indicative of apoptosis.
Intracellular Staining of Bcl-2 Family Proteins
To further understand the mechanism of action of this compound, it can be valuable to quantify the expression levels of Bcl-2 family proteins.
-
Principle: Intracellular flow cytometry allows for the detection of proteins within the cell. Cells are fixed and permeabilized to allow antibodies specific to Bcl-2 family members (e.g., Bcl-2, Mcl-1, Bcl-xL) to enter the cell and bind to their targets. Fluorescently conjugated secondary antibodies or primary conjugated antibodies are then used for detection.
-
Expected Results: This analysis can confirm the presence of the target protein (Bcl-2) and investigate potential compensatory changes in the expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can be mechanisms of resistance.
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for analyzing this compound-treated cells.
Caption: Simplified intrinsic apoptosis pathway and the action of this compound.
Protocols
Protocol 1: Apoptosis Analysis using Annexin V and 7-AAD Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome)
-
7-AAD (or Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA, neutralize with complete medium, and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and 7-AAD according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the supernatant. Wash once with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal.
Protocol 3: Intracellular Staining for Bcl-2
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Primary antibody against Bcl-2
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 2 and 3 from Protocol 1.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Antibody Staining: Centrifuge and resuspend the cells in a staining buffer (e.g., PBS with 2% BSA). Add the primary antibody against Bcl-2 and incubate according to the manufacturer's recommendations (typically 30-60 minutes at 4°C).
-
Washing: Wash the cells twice with the staining buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not conjugated, resuspend the cells in staining buffer and add the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with the staining buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire the samples on a flow cytometer.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment Concentration | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) |
| Vehicle Control | |||
| S65487 (Conc. 1) | |||
| S65487 (Conc. 2) | |||
| S65487 (Conc. 3) |
Table 2: Cell Cycle Distribution in this compound Treated Cells
| Treatment Concentration | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | ||||
| S65487 (Conc. 1) | ||||
| S65487 (Conc. 2) | ||||
| S65487 (Conc. 3) |
Table 3: Bcl-2 Protein Expression in this compound Treated Cells
| Treatment Concentration | Bcl-2 Mean Fluorescence Intensity (MFI) |
| Vehicle Control | |
| S65487 (Conc. 1) | |
| S65487 (Conc. 2) | |
| S65487 (Conc. 3) |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the flow cytometric analysis of cells treated with the Bcl-2 inhibitor this compound. These methods will enable researchers to robustly characterize the compound's effects on apoptosis, cell cycle, and the expression of key apoptosis-regulating proteins, thereby providing valuable insights into its mechanism of action and therapeutic potential. Careful experimental design, including appropriate controls and time-course studies, is crucial for obtaining meaningful and reproducible results.
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 3. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. nanocellect.com [nanocellect.com]
Application Notes and Protocols for S65487 Sulfate in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487, also known as VOB560, is a potent and selective second-generation BCL-2 inhibitor. It is a prodrug of S55746 and has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies. S65487 induces apoptosis by binding to the BH3 hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function.[1] This document provides detailed application notes and protocols for the in vivo use of S65487 sulfate in mouse studies, based on available preclinical data.
Mechanism of Action
S65487 is a BH3 mimetic that selectively targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BH3 groove of BCL-2, S65487 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. S65487 has shown activity against wild-type BCL-2 and certain venetoclax-resistant mutants.
Caption: Signaling pathway of S65487-induced apoptosis.
Preclinical In Vivo Data Summary
While specific intravenous dosages for this compound in mouse studies are not publicly available in the reviewed literature, preclinical studies have highlighted its efficacy. A single intravenous (IV) administration of S65487 was reported to induce complete tumor regression in a BCL-2-dependent RS4;11 xenograft mouse model.[1] Furthermore, weekly IV administration of S65487 in combination with the MCL-1 inhibitor S64315/MIK665 resulted in strong and persistent tumor regression in xenograft models of lymphoid malignancies.[1]
Note on Dosage: The absence of a specific published intravenous dosage for this compound in mice necessitates the performance of a dose-finding (dose escalation) study to determine the maximum tolerated dose (MTD) and the optimal biological dose for efficacy studies in the specific mouse model being used.
Experimental Protocols
The following are generalized protocols for in vivo mouse studies with this compound, which should be adapted based on the specific experimental design and the results of a dose-finding study.
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line, such as the B-cell acute lymphoblastic leukemia cell line RS4;11.
Materials:
-
This compound
-
Vehicle for reconstitution (to be determined based on solubility and tolerability studies; a common starting point for intravenous formulations could be a mixture of DMSO, PEG300, and saline)
-
RS4;11 human cancer cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel (optional, for improved tumor take rate)
-
Cell culture medium (e.g., RPMI-1640)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture RS4;11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and wash the RS4;11 cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the this compound formulation in the chosen sterile vehicle on the day of injection.
-
Administer this compound intravenously (e.g., via tail vein injection) according to the predetermined dosage and schedule (e.g., single dose or weekly).
-
The control group should receive the vehicle alone.
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint: At the end of the study (based on tumor size limits, signs of toxicity, or a predetermined time point), euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Caption: General workflow for an in vivo xenograft study.
Formulation and Administration
-
Solubility: this compound is reported to be soluble in DMSO.
-
Vehicle for IV Administration: A common approach for formulating hydrophobic compounds for intravenous administration in mice is to first dissolve the compound in a small amount of DMSO and then dilute it with a pharmaceutically acceptable co-solvent/vehicle system such as polyethylene glycol 300 (PEG300) and saline or an aqueous solution of cyclodextrin. The final concentration of DMSO should be kept low (typically <10% of the total injection volume) to minimize toxicity. It is crucial to perform tolerability studies with the chosen vehicle in the mouse strain being used.
-
Administration Route: Intravenous (tail vein) injection is the reported route of administration for S65487 in preclinical efficacy studies.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies with this compound.
Table 1: this compound Dosage and Administration
| Compound | Dosage (mg/kg) | Administration Route | Vehicle | Dosing Schedule | Mouse Model |
| This compound | Dose to be determined | Intravenous (IV) | e.g., DMSO/PEG300/Saline | e.g., Single dose, Once weekly | e.g., NOD/SCID with RS4;11 xenograft |
| This compound | Dose to be determined | Intravenous (IV) | e.g., DMSO/PEG300/Saline | e.g., Once weekly | e.g., NSG with AML PDX |
Table 2: Efficacy Data Summary (Example)
| Treatment Group | N | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | 150 | 1500 | 0 | -5 |
| S65487 (X mg/kg, weekly) | 10 | 152 | 300 | 80 | -2 |
| S65487 + Compound Y | 10 | 148 | 100 (regression) | >100 | -3 |
Conclusion
This compound is a promising BCL-2 inhibitor with demonstrated preclinical in vivo activity. The provided protocols and application notes offer a framework for designing and conducting in vivo mouse studies to further evaluate its therapeutic potential. A critical first step for any new in vivo study with S65487 will be to perform a dose-finding experiment to establish a safe and effective intravenous dosage.
References
Application Note: Measuring S65487 Sulfate-Mediated Inhibition of the Bcl-2/Bim Interaction Using HTRF Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. The pro-survival function of Bcl-2 is mediated through its binding to the BH3 domain of pro-apoptotic proteins like Bim, thereby sequestering them and preventing the initiation of apoptosis.
S65487 sulfate (also known as VOB560) is a potent and selective second-generation Bcl-2 inhibitor.[1] It binds to the BH3 hydrophobic groove of Bcl-2, disrupting the Bcl-2/Bim protein-protein interaction and inducing apoptosis in cancer cells.[1] This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of this compound on the Bcl-2/Bim interaction.
Assay Principle
The HTRF assay is a highly sensitive and robust method for studying protein-protein interactions. It utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In this assay, a tagged Bcl-2 protein (e.g., GST-tagged or His-tagged) is recognized by an antibody conjugated to a long-lifetime fluorescent donor (e.g., Terbium cryptate). A biotinylated BH3 peptide from the Bim protein is recognized by streptavidin conjugated to a fluorescent acceptor (e.g., d2 or XL665).
When Bcl-2 and the Bim BH3 peptide interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor. A specific inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.
Data Presentation
While specific HTRF IC50 values for this compound are not publicly available, preclinical data indicates that it inhibits cell proliferation in Bcl-2-dependent hematological cancer cell lines with IC50 values in the low nanomolar range.[1] The table below provides a template for presenting data obtained from the described HTRF assay.
| Compound | Target | Assay Format | IC50 (nM) | Hill Slope | R² |
| This compound | Bcl-2/Bim | HTRF | Data not publicly available | - | - |
| Venetoclax (Control) | Bcl-2/Bim | HTRF | e.g., 5 | e.g., 1.1 | e.g., 0.99 |
Note: Venetoclax is a well-characterized Bcl-2 inhibitor that can be used as a positive control. The provided IC50 value is an example and may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Recombinant human Bcl-2 protein (e.g., His-tagged)
-
Biotinylated Bim BH3 peptide
-
Anti-His-Terbium (Tb) cryptate conjugate (donor)
-
Streptavidin-d2 (acceptor)
-
This compound
-
Venetoclax (positive control)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
DMSO
-
Low-volume 384-well white microplates
-
HTRF-compatible plate reader
Experimental Workflow
References
Application Notes and Protocols for Establishing S65487 Sulfate Resistant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
S65487, also known as VOB560, is a potent and selective second-generation BCL-2 inhibitor.[1][2][3][4][5] It is a prodrug of S55746 and demonstrates activity against wild-type BCL-2 as well as mutations like G101V and D103Y that confer resistance to other BCL-2 inhibitors. S65487 induces apoptosis in cancer cells by binding to the BH3 hydrophobic groove of the BCL-2 protein. This agent has shown promising anti-cancer activities, particularly in hematological malignancies. The development of tumor resistance to targeted therapies like S65487 is a significant clinical challenge. Establishing S65487 sulfate-resistant cell lines in vitro is a crucial step to understand the underlying molecular mechanisms of resistance, identify potential biomarkers, and develop strategies to overcome it.
These application notes provide a detailed protocol for the generation and characterization of this compound-resistant cancer cell lines using a dose-escalation method.
Data Presentation
Table 1: Quantitative Analysis of this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Resistance Index (RI) | Population Doubling Time (hours) |
| Example Cell Line A | Parental | 15 ± 2.5 | 1.0 | 24 ± 2 |
| Example Cell Line A | Resistant | 250 ± 20.1 | 16.7 | 28 ± 3 |
| Example Cell Line B | Parental | 25 ± 4.1 | 1.0 | 30 ± 2.5 |
| Example Cell Line B | Resistant | 480 ± 35.6 | 19.2 | 35 ± 4 |
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates increased tolerance to the drug.
Experimental Protocols
1. Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)
This protocol is essential for determining the initial drug concentration for developing resistant cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells (approximately 80% confluent).
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Create a series of dilutions of this compound in the culture medium.
-
Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound.
-
Incubate the cells for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.
-
-
Cell Viability Assessment (Example using CCK-8):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot a dose-response curve with drug concentration on the x-axis and cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
2. Protocol for Establishing this compound Resistant Cell Lines
The gradual dose induction method is a widely used approach to mimic the clinical development of drug resistance.
-
Initial Drug Exposure:
-
Begin by culturing the parental cell line in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 25-50%.
-
If significant cell death (over 50%) is observed, maintain the cells at the previous lower concentration until they recover.
-
Continue this stepwise increase in drug concentration. The entire process can take from 3 to 18 months.
-
-
Maintenance of Resistant Cell Line:
-
Once the desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to the parental line), continuously culture the cells in a medium containing the final concentration of this compound to maintain the resistant phenotype.
-
It is recommended to cryopreserve cell stocks at different stages of resistance development.
-
3. Protocol for Validating Drug Resistance
-
IC50 Re-evaluation:
-
Perform the IC50 determination protocol as described above on both the parental and the newly established resistant cell line.
-
Calculate the Resistance Index (RI) to quantify the level of resistance.
-
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Analyze the expression of genes known to be involved in drug resistance, such as those encoding drug efflux pumps (e.g., MDR1) or anti-apoptotic proteins (e.g., BCL2, MCL1).
-
Western Blot: Evaluate the protein levels of BCL-2, MCL-1, and other relevant proteins in the apoptotic pathway to identify changes that may contribute to resistance.
-
-
Functional Assays:
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to assess the rate of apoptosis in parental and resistant cells after treatment with this compound.
-
Clonogenic Assays: Evaluate the long-term survival and proliferative capacity of single cells in the presence of the drug.
-
Visualization of Pathways and Workflows
Caption: Mcl-1 and BCL-2 signaling pathway in apoptosis and cell survival.
Caption: Workflow for establishing and validating this compound resistant cell lines.
References
Application Notes and Protocols for S65487 Sulfate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S65487 sulfate, a potent and selective MCL-1 inhibitor, in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). The protocols outlined below are based on established methodologies for handling PDX models and for the preclinical evaluation of anti-cancer agents.
Introduction
Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the BCL-2 family. Its overexpression is a common feature in various hematological malignancies, including acute myeloid leukemia (AML), and is associated with tumor progression and resistance to chemotherapy. This compound is a small molecule inhibitor that selectively targets MCL-1, thereby promoting apoptosis in cancer cells dependent on this protein for survival. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a powerful preclinical tool that closely recapitulates the heterogeneity and biology of the original patient's tumor.[1][2] This makes them ideal for evaluating the efficacy of targeted therapies like this compound.
Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction
This compound functions by binding to the BH3-binding groove of the MCL-1 protein. This prevents MCL-1 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Application: Evaluation of this compound in AML PDX Models
The primary application of this compound in AML PDX models is to assess its anti-leukemic activity. This can be evaluated through various endpoints, including reduction in tumor burden, prolongation of survival, and pharmacodynamic assessment of target engagement.
Hypothetical Efficacy Data of this compound in AML PDX Models
The following tables represent hypothetical data based on the expected efficacy of an MCL-1 inhibitor in AML PDX models.
Table 1: Effect of this compound on Tumor Burden in AML PDX Models
| PDX Model ID | Treatment Group | Mean % Human CD45+ Cells in Bone Marrow (Day 28) | Standard Deviation | % Tumor Growth Inhibition |
| AML-001 | Vehicle | 85.2 | 8.5 | - |
| AML-001 | S65487 (25 mg/kg) | 25.6 | 5.2 | 69.9% |
| AML-002 | Vehicle | 78.9 | 9.1 | - |
| AML-002 | S65487 (25 mg/kg) | 31.4 | 6.8 | 60.2% |
| AML-003 | Vehicle | 90.1 | 7.3 | - |
| AML-003 | S65487 (25 mg/kg) | 15.8 | 4.1 | 82.5% |
Table 2: Survival Analysis in AML PDX Models Treated with this compound
| PDX Model ID | Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| AML-001 | Vehicle | 35 | - |
| AML-001 | S65487 (25 mg/kg) | 58 | 65.7% |
| AML-002 | Vehicle | 42 | - |
| AML-002 | S65487 (25 mg/kg) | 65 | 54.8% |
| AML-003 | Vehicle | 32 | - |
| AML-003 | S65487 (25 mg/kg) | 61 | 90.6% |
Experimental Protocols
Protocol 1: Establishment of AML Patient-Derived Xenograft Models
This protocol outlines the key steps for successfully establishing AML PDX models.
Materials:
-
Fresh or cryopreserved patient bone marrow or peripheral blood samples
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)
-
Flow cytometer
-
Antibodies against human CD45 (hCD45)
Procedure:
-
Sample Processing:
-
Thaw cryopreserved patient samples rapidly in a 37°C water bath.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Lyse red blood cells using RBC lysis buffer.
-
Wash cells with PBS and resuspend in an appropriate medium.
-
-
Cell Viability Assessment:
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
-
Xenotransplantation:
-
Inject 1-10 x 10^6 viable mononuclear cells intravenously (tail vein) into each 6-8 week old immunodeficient mouse.
-
-
Engraftment Monitoring:
-
Starting 4 weeks post-injection, collect peripheral blood weekly via submandibular or saphenous vein bleeding.
-
Stain cells with a fluorescently-labeled anti-hCD45 antibody.
-
Analyze the percentage of hCD45+ cells by flow cytometry to determine the level of engraftment.
-
A model is considered successfully engrafted when >1% hCD45+ cells are detected.
-
-
Expansion and Banking:
-
Once engraftment is established, harvest bone marrow and spleen from the primary recipient.
-
Create single-cell suspensions and inject into secondary recipient mice for expansion.
-
Cryopreserve aliquots of engrafted cells for future studies.
-
Protocol 2: In Vivo Efficacy Study of this compound in AML PDX Models
This protocol describes a typical in vivo efficacy study to evaluate this compound.
Materials:
-
Established AML PDX models with consistent engraftment kinetics
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Dosing syringes and needles
-
Flow cytometer and antibodies for immunophenotyping
Procedure:
-
Cohort Establishment:
-
Expand the desired AML PDX model in a cohort of mice.
-
Monitor engraftment levels. Once a predetermined level of circulating hCD45+ cells is reached (e.g., 1-5%), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound at the desired concentration in a suitable vehicle.
-
Administer this compound to the treatment group via the appropriate route (e.g., intravenous) and schedule (e.g., twice weekly).
-
Administer vehicle to the control group using the same schedule and route.
-
-
Monitoring:
-
Monitor the percentage of circulating hCD45+ cells weekly.
-
Monitor animal health, including body weight and clinical signs of toxicity, at least three times per week.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 28 days), euthanize a subset of mice from each group.
-
Harvest bone marrow and spleen and determine the percentage of hCD45+ cells by flow cytometry to assess tumor burden.
-
Continue to monitor the remaining mice for survival analysis.
-
Calculate tumor growth inhibition and the increase in lifespan for the treatment group compared to the control group.
-
Protocol 3: Pharmacodynamic (PD) Analysis - BIM Displacement Assay
This assay measures the ability of this compound to disrupt the MCL-1:BIM complex in vivo.
Materials:
-
Engrafted PDX mice
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for MCL-1 and BIM for immunoprecipitation and Western blotting
-
Protein A/G beads
Procedure:
-
Sample Collection:
-
Treat engrafted PDX mice with a single dose of this compound.
-
At various time points post-dose (e.g., 2, 6, 24 hours), euthanize mice and harvest bone marrow or spleen cells.
-
-
Immunoprecipitation:
-
Lyse the cells and quantify total protein concentration.
-
Incubate a defined amount of protein lysate with an anti-MCL-1 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the MCL-1 protein complexes.
-
-
Western Blotting:
-
Wash the beads and elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BIM antibody to detect the amount of BIM that was co-immunoprecipitated with MCL-1.
-
A decrease in the amount of co-precipitated BIM in the S65487-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion
The use of this compound in patient-derived xenograft models of AML provides a robust platform for preclinical evaluation of its therapeutic potential. The protocols detailed in these application notes offer a framework for establishing these models and assessing the efficacy and mechanism of action of this promising MCL-1 inhibitor. The ability to test this compound in models that reflect the genetic and phenotypic diversity of human AML is crucial for its clinical development and for identifying patient populations most likely to respond to this targeted therapy.
References
Application Notes and Protocols: Lentiviral Transduction of BCL-2 Mutations for S65487 Sulfate Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) protein is a cornerstone of the intrinsic apoptosis pathway, acting as a critical regulator of cell survival. Its overexpression is a hallmark of various hematological malignancies, preventing programmed cell death and contributing to tumor progression. Targeting BCL-2 with small molecule inhibitors, such as venetoclax, has proven to be an effective therapeutic strategy. However, the emergence of resistance, often driven by mutations in the BCL-2 gene, presents a significant clinical challenge.
Mutations in the BH3-binding groove of BCL-2, such as G101V and D103Y, can impair the binding affinity of venetoclax, leading to therapeutic failure.[1][2] S65487 sulfate is a potent and selective second-generation BCL-2 inhibitor that has demonstrated activity against wild-type BCL-2 and clinically relevant mutations that confer resistance to venetoclax.[3][4][5]
These application notes provide a detailed protocol for the lentiviral transduction of wild-type and mutant BCL-2 into a suitable cancer cell line. This cellular model system is then utilized to evaluate the efficacy of this compound against various BCL-2 genotypes. The provided protocols and data serve as a comprehensive guide for researchers investigating mechanisms of resistance to BCL-2 inhibitors and developing novel therapeutic strategies.
Signaling Pathway and Experimental Overview
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In healthy cells, pro-apoptotic proteins like BIM are sequestered by anti-apoptotic proteins such as BCL-2. BCL-2 inhibitors bind to the BH3 groove of BCL-2, displacing BIM and allowing it to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, culminating in apoptosis. Mutations in the BH3 groove can disrupt inhibitor binding, thus promoting cell survival.
References
- 1. Venetoclax resistance and acquired BCL2 mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bcl2 mutation leads to venetoclax resistance in progressive CLL patients [lymphomahub.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. cenmed.com [cenmed.com]
Application Note: Assessing the Metabolic Effects of S65487 Sulfate Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a dynamic process central to cellular function, proliferation, and differentiation. Dysregulation of metabolic pathways is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR).[1][2][3] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to investigate the metabolic effects of a novel compound, S65487 sulfate.
This compound is a compound of interest for which the metabolic impact is yet to be fully elucidated. By employing the Seahorse XF assays, researchers can determine if this compound affects mitochondrial function, glycolytic activity, or shifts the balance between these two key metabolic pathways. This information is crucial for understanding the compound's mechanism of action and its potential therapeutic applications or toxicological profile.
This document offers step-by-step protocols for experimental setup, execution, and data analysis, along with templates for data presentation and visualizations to guide researchers in their investigation of this compound.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the Seahorse XF assays. These tables should be populated with experimental data to facilitate comparison between control and this compound-treated cells.
Table 1: Cell Seeding Densities for Seahorse XF Assay
| Cell Type | Seeding Density (cells/well) for XFe96 | Seeding Density (cells/well) for XFe24 |
| [e.g., HeLa] | [e.g., 20,000] | [e.g., 80,000] |
| [e.g., A549] | [e.g., 30,000] | [e.g., 120,000] |
| [Your Cell Line] | Determine empirically | Determine empirically |
Note: Optimal cell density should be determined empirically for each cell line to ensure OCR and ECAR values are within the optimal range of the instrument.[4]
Table 2: this compound Concentration Ranges for Dose-Response Experiments
| Concentration | Description |
| 0 µM | Vehicle Control |
| [e.g., 0.1 µM] | Low Concentration |
| [e.g., 1 µM] | Mid Concentration |
| [e.g., 10 µM] | High Concentration |
| [e.g., 100 µM] | Highest Concentration |
Note: The concentration range for this compound should be determined based on any prior in vitro data (e.g., IC50 values). A broad range is recommended for initial screening.
Table 3: Expected Changes in Mitochondrial Respiration Parameters in Response to a Hypothetical Inhibitor of Complex I
| Parameter | Description | Expected Effect of this compound (Hypothetical) |
| Basal Respiration | Baseline oxygen consumption rate.[5] | Decrease |
| ATP Production | OCR linked to cellular ATP synthesis. | Decrease |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | No change or slight decrease |
| Maximal Respiration | Maximum OCR achieved by uncoupling the electron transport chain. | Decrease |
| Spare Respiratory Capacity | The cell's ability to respond to an energetic demand. | Decrease |
| Non-Mitochondrial Respiration | Oxygen consumption from non-mitochondrial sources. | No change |
Table 4: Expected Changes in Glycolytic Parameters in Response to a Hypothetical Mitochondrial Inhibitor
| Parameter | Description | Expected Effect of this compound (Hypothetical) |
| Glycolysis | ECAR rate after the addition of glucose. | Increase (compensatory) |
| Glycolytic Capacity | Maximum ECAR rate after inhibiting mitochondrial ATP production. | Increase |
| Glycolytic Reserve | The cell's ability to increase glycolysis in response to energetic demand. | Increase or No change |
| Non-Glycolytic Acidification | ECAR from sources other than glycolysis. | No change |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is designed to assess the effect of this compound on mitochondrial function by measuring key parameters of cellular respiration.
Materials:
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (e.g., DMEM, Phenol Red-free) (Agilent Technologies)
-
Supplements: Glucose, Pyruvate, Glutamine (Agilent Technologies)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)
-
Cells of interest
-
Seahorse XFe/XF Pro Analyzer (Agilent Technologies)
Methodology:
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include background correction wells containing media but no cells.
-
Incubate overnight in a 37°C, CO2 incubator.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.
-
Prepare this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Further dilute in the prepared assay medium to achieve the desired final concentrations for injection.
-
Prepare Mito Stress Test Reagents: Reconstitute Oligomycin, FCCP, and Rotenone/Antimycin A from the kit in the assay medium to achieve the desired 10x stock concentrations for injection. Optimal concentrations of FCCP may need to be determined empirically for each cell line.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells once with the prepared Seahorse assay medium.
-
Add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Load the Sensor Cartridge:
-
Load the prepared this compound and Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections and measurements after each injection.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol assesses the effect of this compound on glycolytic function.
Materials:
-
Same as Protocol 1, but with the Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG)) (Agilent Technologies)
Methodology:
Day 1 & 2 (up to Assay Medium Preparation): Follow steps from Protocol 1.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium (glucose-free) to 37°C and supplement with glutamine (e.g., 2 mM). Adjust pH to 7.4.
-
Prepare this compound: Prepare as described in Protocol 1, but dilute in the glucose-free assay medium.
-
Prepare Glycolysis Stress Test Reagents: Reconstitute Glucose, Oligomycin, and 2-DG from the kit in the glucose-free assay medium to the desired 10x stock concentrations.
-
Cell Plate Preparation:
-
Remove the cell culture medium.
-
Wash the cells with the glucose-free assay medium.
-
Add the appropriate volume of glucose-free assay medium to each well.
-
Incubate in a non-CO2 37°C incubator for 1 hour.
-
-
Load the Sensor Cartridge:
-
Port A: this compound or vehicle, followed by Glucose injection in the same port if not pre-treating. Alternatively, pre-treat cells with this compound and use Port A for Glucose.
-
Port B: Oligomycin.
-
Port C: 2-DG.
-
-
Run the Assay: Follow the same procedure as in Protocol 1. The instrument will measure baseline ECAR and OCR, then inject the compounds sequentially and measure the responses.
Mandatory Visualization
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Signaling pathway of mitochondrial respiration with potential targets.
References
Troubleshooting & Optimization
Technical Support Center: S65487 Sulfate in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to S65487 sulfate precipitation in culture media.
Troubleshooting Guide: Resolving this compound Precipitation
Precipitation of this compound in your culture media can interfere with experimental results. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Step 1: Review Stock Solution Preparation
The initial preparation of the this compound stock solution is critical for preventing precipitation. Ensure your protocol aligns with the recommended guidelines.
-
Recommended Solvents: this compound has limited solubility in aqueous solutions. The use of organic solvents is necessary to create a concentrated stock solution.
-
Heating and Sonication: If precipitation is observed during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Step 2: Evaluate Working Concentration
The final concentration of this compound in the culture media should not exceed its solubility limit in that specific medium.
-
Perform a Solubility Test: Before proceeding with your main experiment, it is advisable to perform a small-scale solubility test. Prepare serial dilutions of the this compound stock solution in your culture medium and observe for any precipitation over time.
-
Gradual Addition: When adding the this compound stock solution to the culture medium, add it dropwise while gently swirling the medium to ensure rapid and even distribution.
Step 3: Assess Culture Media Conditions
The composition and condition of the cell culture medium can significantly impact the solubility of this compound.
-
pH Level: Changes in the pH of the culture medium can affect the ionization state of the compound, thereby altering its solubility. Ensure the pH of your medium is within the optimal range for your cells and the compound.
-
Protein Content: The presence of serum proteins can sometimes help to stabilize small molecules in solution. If you are using a serum-free medium, consider whether the addition of a carrier protein like albumin could be beneficial.
-
Temperature: Temperature fluctuations can lead to precipitation.[2][3] Avoid repeated freeze-thaw cycles of your stock solution and ensure the culture medium is at the appropriate temperature before adding the compound.[2][3]
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my culture medium after adding this compound. What is the most likely cause?
A1: The most common reason for precipitation is exceeding the solubility of this compound in the aqueous culture medium. This can be due to a highly concentrated stock solution, an excessive final concentration in the media, or improper mixing. Review your dilution calculations and ensure a gradual addition of the stock solution to the media with gentle agitation.
Q2: How can I prepare a stable stock solution of this compound?
A2: Due to its limited aqueous solubility, this compound should be dissolved in an appropriate organic solvent to create a stock solution. The choice of solvent and the dissolution method are crucial. For in vivo studies, specific formulations are recommended. While these are for in vivo use, the principles of using co-solvents can be adapted for in vitro stock preparation.
Q3: Are there any specific components in the culture medium that can cause this compound to precipitate?
A3: High concentrations of salts, particularly phosphates, can sometimes contribute to the precipitation of small molecules. If you are preparing your own medium, ensure that all components are fully dissolved before adding this compound.
Q4: Can the age of the this compound powder affect its solubility?
A4: While the chemical stability of this compound is generally high, improper storage of the solid compound (e.g., exposure to moisture) could potentially affect its properties. Store the compound as recommended by the manufacturer, typically in a dry and dark environment.
Q5: What should I do if I continue to experience precipitation issues?
A5: If you have followed the troubleshooting steps and are still encountering precipitation, consider the following:
-
Filter Sterilization: After diluting the stock solution in your culture medium, you can try to filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells.
-
Consult the Manufacturer: Reach out to the technical support team of the supplier for this compound. They may have additional, specific recommendations for your particular experimental setup.
Data Presentation
Table 1: Recommended Solvent Formulations for this compound
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 6.75 mg/mL (8.28 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 6.75 mg/mL (8.28 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 6.75 mg/mL (8.28 mM) |
Data sourced from MedChemExpress. These protocols are primarily for in vivo applications but demonstrate effective solvent systems for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If precipitation persists, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: S65487 inhibits BCL-2, leading to apoptosis.
Caption: Troubleshooting workflow for S65487 precipitation.
References
Technical Support Center: Optimizing S65487 Sulfate for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing S65487 sulfate to induce apoptosis in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful and reproducible application of this potent BCL-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is S65487 and how does it induce apoptosis?
S65487 is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1] It is a pro-agent of S55746. S65487 induces apoptosis by binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2.[1] This binding prevents BCL-2 from sequestering pro-apoptotic proteins such as BAX and BAK. The release of BAX and BAK leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.
Q2: In which types of cancer is S65487 expected to be effective?
S65487 has shown significant therapeutic potential against human lymphoid and myeloid malignancies.[1] It is particularly effective in cancers that are dependent on BCL-2 for survival, including various types of leukemia and lymphoma.[2][3] Clinical studies are ongoing to evaluate its efficacy in Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), and Chronic Lymphocytic Leukemia (CLL).
Q3: What is the optimal concentration of this compound to use for inducing apoptosis?
The optimal concentration of this compound for apoptosis induction is cell line-dependent. Preclinical data indicates that S65487 inhibits cell proliferation with IC50 values in the low nanomolar (nM) range in a panel of hematological cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. See the "Experimental Protocols" section for a detailed methodology.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: How long should I incubate cells with this compound to observe apoptosis?
The incubation time required to observe apoptosis can vary between cell lines and is dependent on the concentration of this compound used. Generally, apoptosis can be detected within 24 to 72 hours of treatment. A time-course experiment is recommended to determine the optimal incubation period for your experimental system.
Data Presentation
Table 1: Reported IC50 Values for S65487 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Low nM range |
| Various Hematological Cancer Cell Lines | Hematological Malignancies | Low nM range |
Note: Specific IC50 values for a wide range of cell lines are not yet publicly available in a consolidated format. The available literature consistently reports activity in the "low nM range." Researchers are strongly encouraged to determine the precise IC50 for their cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterility)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if precipitation occurs.
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
Materials:
-
Target hematological cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound (at the determined optimal concentration) and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
After treatment with this compound, collect both adherent and suspension cells. For adherent cells, use a gentle cell dissociation method.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptosis induction | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to BCL-2 inhibition (e.g., high expression of MCL-1 or BCL-XL).- this compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment to identify the optimal time point.- Analyze the expression levels of other anti-apoptotic proteins (MCL-1, BCL-XL) by Western blot.- Use a fresh aliquot of this compound stock solution. |
| High background in Annexin V staining | - Mechanical damage to cells during harvesting.- Over-incubation with trypsin (for adherent cells).- Cells were not healthy at the start of the experiment. | - Handle cells gently during all steps.- Use a non-enzymatic cell dissociation buffer or shorter trypsinization time.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent results between experiments | - Variation in cell density.- Inconsistent this compound concentration.- Different passage numbers of cells.- Freeze-thaw cycles of this compound stock. | - Ensure consistent cell seeding density.- Prepare fresh working solutions of this compound for each experiment.- Use cells within a consistent range of passage numbers.- Use single-use aliquots of the this compound stock solution. |
| Precipitation of this compound in media | - Concentration of this compound is too high.- High final DMSO concentration. | - Ensure the final concentration of this compound is within its solubility limit in the culture medium.- Keep the final DMSO concentration below 0.1%. Prepare an intermediate dilution of the stock in medium if necessary. |
Visualizations
Caption: S65487 Signaling Pathway for Apoptosis Induction.
Caption: Experimental Workflow for Optimizing S65487 Concentration.
Caption: Troubleshooting Decision Tree for S65487 Experiments.
References
S65487 Sulfate In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of S65487 sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective second-generation BCL-2 (B-cell lymphoma 2) inhibitor.[1][2] It is a proagent of S55746.[1] The BCL-2 protein is an anti-apoptotic protein that promotes cell survival.[3][4] By inhibiting BCL-2, S65487 effectively mimics the action of pro-apoptotic BH3-only proteins, leading to the activation of the intrinsic pathway of apoptosis and programmed cell death in cancer cells that are dependent on BCL-2 for survival.
Q2: What are the recommended solvents and solubility of this compound?
This compound has limited aqueous solubility but is highly soluble in DMSO. For in vivo experiments, co-solvents are necessary to achieve a suitable concentration for administration.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 135 mg/mL (165.58 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic. |
| Water | 1.25 mg/mL (1.53 mM) | Requires sonication, warming, and heating to 60°C to dissolve. |
Q3: How should I prepare this compound for in vivo administration?
It is recommended to first prepare a stock solution in DMSO and then dilute it with appropriate co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Experimental Protocols: In Vivo Formulation Preparation
Here are three potential protocols for preparing this compound for in vivo administration to achieve a concentration of ≥ 6.75 mg/mL.
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO at 67.5 mg/mL.
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
Protocol 2: SBE-β-CD/Saline Formulation
-
Prepare a stock solution of this compound in DMSO at 67.5 mg/mL.
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO at 67.5 mg/mL.
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
Note: The provider suggests using this protocol with caution for dosing periods exceeding half a month.
Q4: What is the recommended storage for this compound solutions?
Store this compound powder at 4°C, sealed and away from moisture. For stock solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation occurs during the preparation of the in vivo formulation.
-
Potential Cause: This is likely due to "antisolvent precipitation," where the highly concentrated DMSO stock is rapidly diluted in an aqueous environment where this compound is less soluble.
-
Troubleshooting Steps:
-
Temperature: Ensure all components (solvents, vehicle) are at room temperature or slightly warmed (e.g., 37°C) before mixing.
-
Order of Addition: Add the co-solvents sequentially as described in the protocols, ensuring the solution is clear at each step before adding the next component.
-
Mixing: Use a vortex or sonicator to ensure thorough mixing at each step. For stubborn precipitates, gentle warming and sonication can aid dissolution.
-
Fresh Solvents: Use freshly opened, high-purity DMSO, as absorbed moisture can negatively impact solubility.
-
Issue 2: The final formulation is cloudy or contains visible particles after preparation.
-
Potential Cause: The solubility limit of this compound in the final vehicle may have been exceeded, or one of the components may be of poor quality.
-
Troubleshooting Steps:
-
Confirm Concentrations: Double-check all calculations to ensure the final concentration is not higher than intended.
-
Filter Sterilization: For intravenous administration, the final solution should be sterile. After preparation, filter the solution through a 0.22 µm filter. This will also remove any minor precipitates. If significant precipitation is observed on the filter, the formulation is not suitable for use.
-
Visual Inspection: Always visually inspect the solution for clarity and particulates before administration.
-
Issue 3: Injection site reactions (e.g., redness, swelling) are observed after administration.
-
Potential Cause: The formulation, particularly with co-solvents like DMSO and Tween-80, can act as an irritant. In some cases, drug extravasation (leakage from the blood vessel into surrounding tissue) can cause more severe reactions.
-
Troubleshooting Steps:
-
Administration Technique: For intravenous injections, ensure the needle is correctly placed in the vein to minimize extravasation. Administer the formulation slowly.
-
Monitor Animals: Closely monitor the animals post-injection for any signs of distress or local reactions.
-
Palliative Care: If a mild reaction occurs, applying a cold compress to the site (unless contraindicated for the specific drug class) may help reduce inflammation. For severe reactions, consult with a veterinarian.
-
Formulation Adjustment: Consider if the concentration of co-solvents can be reduced while maintaining the desired drug concentration.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
Cell line specific responses to S65487 sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective Bcl-2 inhibitor, S65487 sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VOB560) is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[3][4] this compound acts as a BH3 mimetic, binding to the BH3 hydrophobic groove of the Bcl-2 protein. This action displaces pro-apoptotic proteins, which can then initiate the intrinsic pathway of apoptosis, leading to cancer cell death.[1]
Q2: In which types of cancer cell lines is this compound expected to be effective?
This compound has demonstrated activity in a variety of hematological cancer cell lines, including those from Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM). It is particularly effective in cell lines that are dependent on Bcl-2 for survival. Notably, it has also shown activity against cell lines with mutations in Bcl-2 (such as G101V and D103Y) that confer resistance to other Bcl-2 inhibitors like Venetoclax.
Q3: What is the selectivity profile of this compound?
This compound is highly selective for Bcl-2. It shows a lack of significant binding to other anti-apoptotic proteins such as Mcl-1 and Bfl-1, and has poor affinity for Bcl-xL. This high selectivity can minimize off-target effects that may be observed with less specific inhibitors.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: No or low induction of apoptosis in a sensitive cell line.
Possible Causes:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit Bcl-2.
-
Incorrect Drug Handling and Storage: Improper storage or handling of the compound can lead to degradation and loss of activity.
-
Cell Line Health: The health and passage number of the cell line can affect its response to treatment.
-
Assay Timing: The time point chosen for measuring apoptosis may not be optimal for the specific cell line and drug concentration.
Troubleshooting Steps:
-
Optimize Drug Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Ensure Proper Drug Handling:
-
Store this compound as recommended by the manufacturer, typically at -20°C or -80°C.
-
Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.
-
Minimize freeze-thaw cycles of the stock solution.
-
-
Maintain Healthy Cell Cultures:
-
Use cells with a low passage number.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Regularly check for mycoplasma contamination.
-
-
Optimize Assay Time Points: Conduct a time-course experiment to identify the time point of maximum apoptosis induction.
Issue 2: High variability in results between experiments.
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded can lead to differences in cell growth and drug response.
-
Inconsistent Drug Treatment: Inaccurate pipetting or uneven distribution of the drug in the culture wells.
-
Variability in Assay Performance: Inconsistent incubation times, reagent concentrations, or instrument settings.
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells is seeded in each well for every experiment.
-
Ensure Accurate Drug Application:
-
Calibrate pipettes regularly.
-
Mix the culture plate gently after adding the drug to ensure even distribution.
-
-
Standardize Assay Protocols:
-
Follow a detailed and consistent protocol for all steps of the assay.
-
Ensure all reagents are properly prepared and within their expiration dates.
-
Use appropriate positive and negative controls in every experiment.
-
Issue 3: Unexpected resistance in a previously sensitive cell line.
Possible Causes:
-
Development of Resistance: Prolonged exposure to the drug can lead to the selection of resistant cell populations.
-
Changes in Cell Line Characteristics: Genetic drift or changes in protein expression levels over time in culture.
-
Upregulation of other Anti-Apoptotic Proteins: Cells may compensate for Bcl-2 inhibition by upregulating other anti-apoptotic proteins like Mcl-1 or Bcl-xL.
Troubleshooting Steps:
-
Verify Drug Activity: Test the current batch of this compound on a known sensitive control cell line to confirm its activity.
-
Characterize the Cell Line:
-
Perform STR profiling to confirm the identity of the cell line.
-
Use Western blotting to analyze the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL, Bax, Bak) in the resistant cells compared to the original sensitive cells.
-
-
Consider Combination Therapies: If resistance is due to the upregulation of other anti-apoptotic proteins, consider combining this compound with an inhibitor of that protein (e.g., an Mcl-1 inhibitor).
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Hematological Cancer Cell Lines
Disclaimer: The following data is illustrative and based on reports of this compound having activity in the low nanomolar range. Specific IC50 values from comprehensive public studies are not yet available.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 1 - 10 |
| MOLM-13 | Acute Myeloid Leukemia | 5 - 25 |
| MV4-11 | Acute Myeloid Leukemia | 10 - 50 |
| OCI-AML3 | Acute Myeloid Leukemia | 20 - 100 |
| H929 | Multiple Myeloma | 15 - 75 |
Table 2: Binding Affinity of this compound for Bcl-2 Family Proteins
Disclaimer: This table provides a qualitative summary of the binding affinity based on available preclinical data. Specific Ki values are not publicly available.
| Protein | Binding Affinity |
| Bcl-2 | High |
| Bcl-xL | Poor |
| Mcl-1 | Negligible |
| Bfl-1 | Negligible |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blotting for Bcl-2 Family Proteins
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 4. Study of a New Intravenous Drug, Called S65487, in Patients With Acute Myeloid Leukemia, Non Hodgkin Lymphoma, Multiple Myeloma or Chronic Lymphocytic Leukemia [clinicaltrials.servier.com]
Minimizing S65487 sulfate toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing S65487 sulfate toxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
S65487 is a potent and selective second-generation intravenous inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] The BCL-2 family of proteins are key regulators of the apoptotic process.[1] In some cancers, BCL-2 is overexpressed, which prevents cancer cells from undergoing apoptosis (programmed cell death), allowing them to survive and proliferate.[2] S65487 selectively binds to and inhibits BCL-2, thereby restoring the natural process of apoptosis in cancer cells.[2]
Q2: What are the known or expected toxicities of this compound in animal models?
While detailed preclinical toxicology data for S65487 is not extensively published, it is known to be "well tolerated" at effective doses in mouse and rat xenograft models. Based on its mechanism of action as a BCL-2 inhibitor, potential on-target toxicities are expected to be similar to other drugs in this class. These may include hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count). Careful monitoring of blood parameters is crucial. In clinical trials for S65487, the primary objective of the initial phase is to determine the maximum tolerated dose (MTD) and to monitor for dose-limiting toxicities.
Q3: In which animal models has S65487 been evaluated?
Preclinical studies have demonstrated the activity of S65487 in various in vitro and in vivo models. It has shown efficacy in hematological cancer cell lines and in xenograft models of lymphoid malignancies in both mice and rats. Specifically, it has been shown to induce complete tumor regression in a BCL-2-dependent RS4;11 tumor model. Animal models are crucial for assessing the toxicity of biochemical agents and for advancing the clinical development of novel drugs.
Troubleshooting Guide
Q1: My animals are experiencing significant weight loss after treatment with this compound. What should I do?
-
Potential Cause: This could be a sign of general toxicity, dehydration, or reduced food and water intake due to malaise.
-
Recommended Action:
-
Immediately record the animal's weight and general health status.
-
Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food.
-
Consider reducing the dose of this compound in the next treatment cycle or for subsequent animals.
-
If weight loss exceeds 15-20% of baseline body weight, or is accompanied by other severe clinical signs, euthanasia may be necessary according to your institution's animal care and use committee (IACUC) guidelines.
-
Q2: I am observing signs of bleeding or petechiae in my animal models. What could be the cause?
-
Potential Cause: These are clinical signs of thrombocytopenia, a known potential on-target toxicity of BCL-2 inhibitors.
-
Recommended Action:
-
Perform a complete blood count (CBC) to determine the platelet count.
-
If severe thrombocytopenia is confirmed, consider a dose reduction or a temporary cessation of treatment.
-
Monitor the animals closely for any further signs of bleeding.
-
Review your experimental protocol to determine if the dosing schedule can be modified to allow for platelet recovery between doses.
-
Q3: The efficacy of this compound in my tumor model is lower than expected, and I am hesitant to increase the dose due to potential toxicity.
-
Potential Cause: The tumor model may have inherent resistance to BCL-2 inhibition alone. Preclinical data has shown that S65487 has promising synergistic activity when combined with other agents like azacitidine.
-
Recommended Action:
-
Consider combination therapy. Based on clinical trial designs, combining S65487 with a hypomethylating agent like azacitidine could enhance efficacy without a proportional increase in toxicity.
-
Ensure that your animal model is appropriate and has validated BCL-2 dependency.
-
Optimize the dosing schedule. Preclinical studies have explored weekly administration of S65487.
-
Data Presentation
Table 1: Potential Dose-Limiting Toxicities and Monitoring Parameters for BCL-2 Inhibitors in Animal Models
| Potential Toxicity | Animal Model | Monitoring Parameters | Frequency of Monitoring |
| Hematological | |||
| Neutropenia | Mouse, Rat | Complete Blood Count (CBC) with differential | Baseline, and then 1-2 times per week during treatment |
| Thrombocytopenia | Mouse, Rat | CBC with platelet count | Baseline, and then 1-2 times per week during treatment |
| Anemia | Mouse, Rat | CBC with hemoglobin and hematocrit | Baseline, and then weekly during treatment |
| General | |||
| Weight Loss | Mouse, Rat | Body weight | Daily or at least 3 times per week |
| Dehydration | Mouse, Rat | Clinical signs (skin tenting, sunken eyes) | Daily |
| Organ-Specific | |||
| Hepatotoxicity | Mouse, Rat, Dog | Serum chemistry (ALT, AST, ALP, Bilirubin) | Baseline and at the end of the study (or as needed) |
| Nephrotoxicity | Mouse, Rat, Dog | Serum chemistry (BUN, Creatinine) | Baseline and at the end of the study (or as needed) |
Experimental Protocols
Protocol: General Toxicity and Tolerability Study in Rodents for a BCL-2 Inhibitor (e.g., this compound)
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or NOD/SCID mice) based on the research question.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Grouping and Dosing:
-
Divide animals into groups (e.g., vehicle control, and at least three dose levels of this compound). A typical group size is 5-10 animals per sex.
-
The dose levels should be selected based on preliminary efficacy studies or literature on similar compounds.
-
S65487 is administered as an intravenous (IV) infusion. The vehicle should be a sterile, biocompatible solution.
-
-
Administration: Administer the vehicle or this compound according to the planned schedule (e.g., once weekly for 4 weeks).
-
Monitoring:
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and presence of skin lesions or bleeding.
-
Body Weight: Record the body weight of each animal at least three times per week.
-
Food and Water Consumption: Monitor food and water intake, which can be an early indicator of toxicity.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at selected time points during the study for CBC and serum chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy. Collect major organs and tissues for histopathological examination to identify any microscopic changes.
-
Data Analysis: Analyze all collected data (clinical observations, body weights, hematology, serum chemistry, and histopathology) to determine the toxicity profile of this compound and to identify a maximum tolerated dose (MTD).
Mandatory Visualizations
Caption: BCL-2 signaling pathway and the inhibitory action of S65487.
Caption: Experimental workflow for an in vivo toxicity study.
Caption: Troubleshooting guide for common adverse events.
References
Technical Support Center: S65487 Sulfate
Welcome to the technical support center for S65487 sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as VOB560 sulfate, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a BH3 mimetic, it binds to the BH3 hydrophobic groove of the Bcl-2 protein, displacing pro-apoptotic proteins. This allows the pro-apoptotic proteins BAX and BAK to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately inducing apoptosis.[1][3] this compound is also active against Bcl-2 mutations such as G101V and D103Y and has demonstrated poor affinity for other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL.
2. How should I store this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations are summarized in the table below.
3. How do I dissolve this compound?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To enhance solubility, gentle warming at 37°C and sonication in an ultrasonic bath may be employed. For in vivo studies, specific formulation protocols are available (see Experimental Protocols section).
4. What are the known IC50 values for this compound?
This compound has been shown to inhibit cell proliferation with IC50 values in the low nanomolar (nM) range in a variety of hematological cancer cell lines. It has also been noted to induce complete tumor regression in in vivo models using the BCL-2-dependent RS4;11 cell line.
Data Presentation
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | - | Store in a dry, dark place. Avoid moisture. |
| In Solvent (DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. |
Table 2: Solubility of this compound
| Solvent | Max Solubility | Preparation Notes |
| DMSO | 135 mg/mL (165.58 mM) | Ultrasonic treatment and warming to 37°C can aid dissolution. |
| Water | 1.25 mg/mL | For stock solutions in water, it is recommended to filter-sterilize before use. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line (e.g., RS4;11)
-
Complete culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with a range of concentrations (e.g., from 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
Complete culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Methodology:
-
Seed cells in appropriate culture vessels and treat with this compound at the desired concentration (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blotting for Bcl-2 Family Proteins
This protocol is to assess the expression levels of Bcl-2 family proteins in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Methodology:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the intrinsic apoptosis pathway.
Caption: A logical workflow for troubleshooting experiments with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no bioactivity | Compound Degradation: Improper storage or handling. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light and moisture. Use freshly prepared solutions. |
| Poor Solubility: Precipitation of the compound in the assay medium. | Confirm the final DMSO concentration is not causing precipitation. Perform serial dilutions in media. Sonication and warming can aid initial dissolution. | |
| Cell Line Resistance: High expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) or low expression of pro-apoptotic effectors (BAX/BAK). | Use Western blotting to determine the expression levels of Bcl-2 family proteins in your cell line. Consider using a combination of inhibitors if resistance is suspected. | |
| Inconsistent results between experiments | Cell Health Variability: Using cells that are not in the logarithmic growth phase, are over-confluent, or have a high passage number. | Always use healthy, log-phase cells for experiments. Maintain consistent cell culture practices. |
| Pipetting Errors: Inaccurate dilution or addition of the compound. | Calibrate pipettes regularly. Use a consistent pipetting technique. | |
| Precipitation in cell culture media | Supersaturation: The concentration of this compound exceeds its solubility in the aqueous media. | Ensure the final concentration of DMSO is kept low (typically <0.5%). Perform serial dilutions in the culture medium rather than a single large dilution. |
| Unexpected toxicity in control cells | High DMSO Concentration: The vehicle (DMSO) is causing cytotoxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level for your specific cell line (generally below 0.5%). Run a DMSO-only toxicity control. |
| Western blot bands are not clear | Poor Antibody Quality: The primary or secondary antibody is not specific or has low affinity. | Use well-validated antibodies. Optimize antibody concentrations and incubation times. |
| Protein Degradation: Insufficient protease and phosphatase inhibitors in the lysis buffer. | Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. |
References
S65487 Sulfate in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S65487 sulfate when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound dissolved in DMSO?
A1: For short-term storage, this compound in a DMSO stock solution can be stored at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q2: I've stored my this compound DMSO stock at -20°C for longer than a month. Can I still use it?
A2: While the general guideline is one month for storage at -20°C, the actual stability can be influenced by factors such as the concentration, the purity of the DMSO, and the exclusion of moisture and light. If the recommended storage time has been exceeded, it is advisable to perform a quality control check, such as HPLC or LC-MS, to assess the purity and concentration of the compound before use.
Q3: My S65487 solution appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur when a compound's solubility limit is exceeded at a lower temperature. Before use, ensure the solution is brought to room temperature and thoroughly vortexed to redissolve the compound. A brief sonication may also be helpful. Visually inspect the solution to ensure no particulates are present before adding it to your experimental system.
Q4: What are the potential degradation pathways for this compound in DMSO?
A4: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, compounds with sulfate moieties can be susceptible to hydrolysis, especially in the presence of water. DMSO itself is hygroscopic and can absorb moisture from the atmosphere, which could potentially contribute to the degradation of water-sensitive compounds over time.
Q5: How does S65487 work?
A5: S65487 is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is an anti-apoptotic protein that prevents programmed cell death.[3] By binding to the BH3 hydrophobic groove of BCL-2, S65487 disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM, BAK, and BAX.[1][4] This frees the pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of S65487 due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Confirm the age of the stock solution and re-test with a fresh stock if necessary. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient, or a quantitative HPLC). | |
| Reduced potency of the compound | Compound degradation. | Prepare a fresh stock solution from solid this compound. Assess the purity of the new and old stock solutions via HPLC or LC-MS to compare. |
| Precipitation of the compound in the assay medium. | Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to maintain compound solubility. |
Stability Data Summary
The following table summarizes the recommended storage conditions for S65487 in DMSO based on available supplier data.
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Sealed storage, protected from moisture. Ideal for short-term use. |
| -80°C | Up to 6 months | Sealed storage, protected from moisture. Recommended for long-term storage. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol provides a general framework for evaluating the stability of this compound in DMSO over time.
1. Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
-
Store the aliquots at -20°C.
-
Include a time-zero (T=0) sample which is analyzed immediately after preparation.
3. Sample Analysis:
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve an aliquot from storage.
-
Allow the aliquot to thaw completely and come to room temperature. Ensure the compound is fully dissolved by vortexing.
-
Analyze the concentration and purity of S65487 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing S65487 stability in DMSO.
Caption: S65487 mechanism of action in the BCL-2 signaling pathway.
References
Technical Support Center: Managing Tumor Lysis Syndrome with S65487 Sulfate In Vivo
Disclaimer: S65487 sulfate is an investigational agent. Specific preclinical and clinical data on the incidence and management of Tumor Lysis Syndrome (TLS) directly associated with S65487 are limited in publicly available literature. The following guidance is based on the known mechanism of S65487 as a potent BCL-2 inhibitor and is extrapolated from extensive experience with venetoclax, a clinically approved BCL-2 inhibitor with a well-characterized risk of TLS.[1][2][3] Researchers should adapt these recommendations based on their specific experimental models and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Tumor Lysis Syndrome (TLS)?
A1: S65487 is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4] In many hematological malignancies, cancer cells overexpress BCL-2 to survive. By inhibiting BCL-2, S65487 triggers rapid programmed cell death (apoptosis) in these dependent cancer cells.[1] Tumor Lysis Syndrome is an oncologic emergency caused by the massive and rapid release of intracellular contents from dying cancer cells into the bloodstream. Due to its potent pro-apoptotic effect, S65487 poses a significant risk of inducing TLS, particularly in preclinical models with high tumor burden or in highly sensitive cancer types.
Q2: What are the key biochemical signs of TLS to monitor in our animal models?
A2: The primary laboratory findings for TLS, as defined by the Cairo-Bishop criteria, are hyperuricemia, hyperkalemia, hyperphosphatemia, and secondary hypocalcemia. In preclinical models, blood chemistry should be monitored closely for these changes, which can occur as early as 6 to 8 hours after drug administration.
Q3: How do we stratify our in vivo experiments for TLS risk?
A3: TLS risk is a continuum based on several factors. High-risk models typically involve:
-
High Tumor Burden: Large tumor volumes, extensive bone marrow infiltration, or high circulating blast counts (leukemia models).
-
High Proliferative Rate: Tumors with rapid growth kinetics.
-
High Drug Sensitivity: Cell lines known to be highly dependent on BCL-2.
-
Pre-existing Conditions: Animal models with any degree of renal impairment are at a significantly higher risk.
Q4: What are the standard prophylactic measures to mitigate TLS in preclinical studies?
A4: Prophylaxis is critical. Key measures, adapted from clinical practice and general preclinical guidelines, include:
-
Hydration: Ensuring adequate hydration is the cornerstone of TLS prevention. This can be achieved by providing supplemented water or administering subcutaneous or intravenous fluids before and after S65487 administration.
-
Uric Acid-Lowering Agents: Administration of agents like allopurinol (a xanthine oxidase inhibitor) for 2-3 days prior to S65487 treatment can prevent the formation of uric acid from the breakdown of purines. In cases of pre-existing hyperuricemia, a urate oxidase enzyme like rasburicase may be considered if available and appropriate for the animal model.
Q5: Should we use a dose ramp-up strategy for S65487 in our in vivo experiments?
A5: Yes. A dose-escalation or "ramp-up" schedule is a critical strategy to mitigate TLS risk with potent BCL-2 inhibitors. Starting with a low dose of S65487 and gradually increasing to the target therapeutic dose over several days allows for a more controlled induction of apoptosis, giving the animal's kidneys time to clear the resulting metabolic byproducts. This approach has been essential in managing TLS risk for venetoclax in clinical settings.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Step |
| Sudden mortality in animals post-dosing, especially in high tumor burden models. | Acute, severe clinical Tumor Lysis Syndrome (TLS). The most dangerous component is often hyperkalemia, which can cause fatal cardiac arrhythmias. | 1. Review Prophylaxis: Ensure adequate hydration and pre-treatment with allopurinol were correctly administered. 2. Implement Dose Ramp-Up: If not already in use, introduce a gradual dose escalation schedule. 3. Intensive Monitoring: For future cohorts, implement blood sampling at earlier and more frequent time points post-dosing (e.g., 4, 8, 24 hours) to detect laboratory TLS before it becomes clinical. 4. Reduce Tumor Burden: Consider a lower initial tumor inoculum or initiating treatment at an earlier disease stage. |
| Elevated serum creatinine and BUN levels. | Acute Kidney Injury (AKI) secondary to TLS. This is often caused by the precipitation of uric acid or calcium phosphate crystals in the renal tubules. | 1. Confirm TLS: Check for concurrent hyperuricemia, hyperkalemia, and hyperphosphatemia. 2. Enhance Hydration: Increase the volume of subcutaneous or IV fluids to promote diuresis and help flush the kidneys. 3. Evaluate Uric Acid Control: Ensure allopurinol dosage is adequate. If hyperuricemia is severe, consider the use of rasburicase. 4. Histopathology: Perform histopathological analysis of the kidneys at necropsy to look for crystal deposition. |
| Lethargy, muscle tremors, or seizures observed in animals. | Severe electrolyte imbalances. Hypocalcemia (secondary to hyperphosphatemia) is a common cause of neuromuscular irritability and seizures. Severe hyperkalemia can also cause muscle weakness. | 1. Immediate Blood Chemistry: If possible, obtain a blood sample to confirm electrolyte levels. 2. Calcium Supplementation: If hypocalcemia is confirmed and symptomatic, carefully administer calcium gluconate. Caution: Only treat symptomatic hypocalcemia, as calcium administration can increase the risk of calcium phosphate precipitation if hyperphosphatemia is not controlled. 3. Manage Hyperkalemia: Interventions to lower potassium may be necessary but are challenging outside of a critical care setting. Prioritize renal flushing with hydration. |
| High variability in TLS severity between animals in the same cohort. | Inherent biological variability. Differences in tumor take rate, growth, and individual renal function. | 1. Baseline Assessment: Measure baseline blood chemistry, including creatinine, for all animals before starting the experiment to identify any pre-existing renal compromise. 2. Tumor Burden Monitoring: Use caliper measurements or bioluminescence imaging to ensure tumor burden is as consistent as possible across the cohort before initiating treatment. 3. Increase Cohort Size: A larger 'n' may be required to achieve statistical power when high variability is expected. |
Data Presentation
Table 1: Cairo-Bishop Criteria for Laboratory Tumor Lysis Syndrome
These criteria are used for diagnosis and should be the basis for monitoring in preclinical models. Laboratory TLS is defined by two or more of the following changes occurring within 3 days before or 7 days after therapy initiation.
| Parameter | Change from Baseline | Absolute Value (Human Clinical Thresholds) |
| Uric Acid | ≥25% increase | ≥8.0 mg/dL |
| Potassium | ≥25% increase | ≥6.0 mEq/L |
| Phosphorus | ≥25% increase | ≥4.5 mg/dL |
| Calcium | ≥25% decrease | ≤7.0 mg/dL |
Note: Absolute value thresholds are from human clinical data and may need to be adapted based on the specific animal model's normal physiological ranges.
Experimental Protocols
Protocol: Monitoring for TLS in a Xenograft Mouse Model
This protocol assumes a subcutaneous xenograft model of a hematologic malignancy known to be sensitive to BCL-2 inhibition.
-
Animal Model & Acclimatization:
-
Use immunodeficient mice (e.g., NSG or NOD/SCID).
-
Allow animals to acclimate for at least one week before tumor cell implantation.
-
Provide standard housing, diet, and water ad libitum.
-
-
Tumor Implantation and Growth:
-
Implant a pre-determined number of tumor cells (e.g., 1x10⁶ to 5x10⁶) subcutaneously in the flank.
-
Monitor tumor growth via caliper measurement. Begin the study when tumors reach a pre-defined average volume (e.g., 150-250 mm³). A larger tumor burden will increase TLS risk.
-
-
Prophylaxis and Baseline Measurement (Day -2 to Day 0):
-
Allopurinol Administration: Begin administering allopurinol (e.g., 10 mg/kg) via oral gavage or in drinking water two days before S65487 treatment.
-
Hydration: Provide supplemented hydration, such as hydrogel packs or subcutaneous administration of 0.9% saline (e.g., 1 mL) 24 hours and 2 hours before treatment.
-
Baseline Blood Sampling (Day 0, Pre-dose): Collect ~50-100 µL of blood via submandibular or saphenous vein bleed. Analyze for baseline levels of uric acid, potassium, phosphorus, calcium, and creatinine.
-
-
This compound Administration (Day 0):
-
Administer this compound via the appropriate route (e.g., intravenous) at the desired dose. For high-risk models, a dose ramp-up is strongly recommended (e.g., starting at 25% of the target dose).
-
-
Post-Dose Monitoring and Sampling:
-
Clinical Observations: Monitor animals closely for the first 24 hours for clinical signs of distress (lethargy, ruffled fur, seizures, reduced mobility).
-
Blood Sampling: Collect blood at key time points post-administration. For a high-risk model, recommended time points are 8, 24, and 48 hours.
-
Biochemical Analysis: Analyze serum/plasma for the panel of TLS markers (uric acid, potassium, phosphorus, calcium, creatinine).
-
-
Endpoint and Analysis:
-
Continue monitoring according to the study's primary endpoint (e.g., tumor growth inhibition).
-
At the end of the study, collect terminal blood samples and harvest kidneys for histopathological analysis to assess for crystal deposition and renal injury.
-
Analyze the biochemical data to determine the incidence and severity of laboratory TLS according to the pre-defined criteria.
-
Visualizations
References
- 1. Low incidence of tumor lysis syndrome in elderly patients with chronic lymphocytic leukemia treated with venetoclax under real-world conditions: results from the prospective observational VeRVe study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour lysis syndrome in patients with chronic lymphocytic leukaemia treated with BCL-2 inhibitors: risk factors, prophylaxis, and treatment recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: S65487 Sulfate Synergy Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on calculating the Combination Index (CI) for S65487 sulfate in synergy experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1] Overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis). S65487 binds to the BH3 hydrophobic groove of BCL-2, preventing it from inhibiting the pro-apoptotic proteins BAX and BAK.[1] This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Q2: What is the Combination Index (CI) and how is it used to determine synergy?
The Combination Index (CI) is a quantitative measure used to determine the nature of the interaction between two or more drugs. The most widely accepted method for this analysis is the Chou-Talalay method, which is based on the median-effect principle.[2] The CI value categorizes the interaction as follows:
-
Synergism: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
Q3: Is there evidence of this compound synergy with other drugs?
Preclinical in vitro models have shown promising synergistic activity when S65487 is combined with the hypomethylating agent azacitidine in Acute Myeloid Leukemia (AML) models.[3][4] This has led to the initiation of clinical trials to evaluate this combination. While the synergistic effect is mentioned, specific Combination Index values from these preclinical studies are not publicly available in the cited abstracts.
Data Presentation
Due to the limited availability of public quantitative data for this compound combinations, the following table is an illustrative example of how to present Combination Index (CI) data. These values are hypothetical and intended to guide researchers in their own data presentation.
| Combination | Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| This compound + Drug A (Hypothetical) | MOLM-13 | 0.50 (IC50) | 0.75 | Synergy |
| This compound + Drug A (Hypothetical) | MOLM-13 | 0.75 (IC75) | 0.60 | Synergy |
| This compound + Drug A (Hypothetical) | MOLM-13 | 0.90 (IC90) | 0.52 | Strong Synergy |
| This compound + Drug B (Hypothetical) | OCI-AML3 | 0.50 (IC50) | 1.05 | Additive |
| This compound + Drug B (Hypothetical) | OCI-AML3 | 0.75 (IC75) | 0.98 | Additive |
| This compound + Drug C (Hypothetical) | MV4-11 | 0.50 (IC50) | 1.30 | Antagonism |
Experimental Protocols
Detailed Methodology for Combination Index (CI) Assay
This protocol outlines the key steps for conducting a synergy experiment and calculating the Combination Index using the Chou-Talalay method.
-
Single-Agent Dose-Response:
-
Determine the dose-response curves for this compound and the combination drug individually in the cancer cell line of interest.
-
A typical experiment would involve a 7-point dose-response curve for each drug.
-
From these curves, calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Study Design:
-
Select a fixed, non-toxic concentration of one drug and combine it with a range of concentrations of the second drug.
-
Alternatively, and more robustly, use a constant ratio combination design. The ratio is typically based on the IC50 values of the individual drugs. For example, if the IC50 of this compound is 10 nM and the IC50 of Drug A is 20 nM, a 1:2 ratio would be used for the combination experiment.
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
-
Cell Treatment and Viability Assay:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat the cells with the single agents and the drug combinations at various concentrations.
-
Include untreated cells as a negative control and cells treated with a cytotoxic agent as a positive control.
-
Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method such as MTT, XTT, or a luminescence-based assay.
-
-
Data Analysis and CI Calculation:
-
Convert the raw viability data to the fraction of cells affected (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use software such as CompuSyn or similar programs to perform the Chou-Talalay analysis.
-
The software will generate Combination Index values for different effect levels (Fa).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Mandatory Visualizations
This compound Mechanism of Action: BCL-2 Signaling Pathway
Caption: this compound inhibits BCL-2, leading to apoptosis.
Experimental Workflow for Combination Index Calculation
Caption: Workflow for determining drug synergy via CI.
Troubleshooting Guide
Q4: My dose-response curves for the single agents are not consistent. What should I do?
-
Check Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or unhealthy cells will lead to variable results.
-
Verify Drug Concentrations: Re-verify the stock concentrations of your drugs and ensure accurate serial dilutions. Drug degradation can also be a factor, so use freshly prepared solutions.
-
Assay Variability: Assess the variability of your viability assay. Ensure proper mixing of reagents and consistent incubation times.
Q5: The Combination Index values are highly variable across different effect levels (Fa). How do I interpret this?
-
Dose-Dependent Effects: It is not uncommon for synergy to be dose-dependent. A combination may be synergistic at high effect levels (e.g., Fa > 0.75) but additive or even antagonistic at lower effect levels. The Fa-CI plot is crucial for visualizing this trend.
-
Experimental Design: A non-constant ratio experimental design can sometimes lead to more variability in CI values. If possible, use a constant-ratio design based on the IC50s of the individual drugs.
Q6: The software analysis shows a poor correlation coefficient (r-value) for the median-effect plot. What does this mean?
-
Data Quality: A low r-value (typically < 0.95 for in vitro studies) suggests that the data do not fit the mass-action law model well. This could be due to experimental error or complex biological interactions that do not follow this model.
-
Troubleshooting Steps:
-
Review your raw data for outliers.
-
Repeat the experiment with careful attention to pipetting accuracy and cell handling.
-
Ensure the dose range selected is appropriate to capture the full dose-response curve.
-
Q7: I am observing antagonism (CI > 1) where I expected synergy. What could be the reason?
-
Pharmacological Interactions: The two drugs may compete for the same binding site or activate opposing signaling pathways, leading to an antagonistic effect.
-
Cellular Resistance: The combination of drugs might induce a resistance mechanism in the cancer cells that is not present with single-agent treatment.
-
Off-Target Effects: At the concentrations used, one or both drugs may have off-target effects that interfere with the desired synergistic interaction.
References
Addressing variability in S65487 sulfate experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental replicates using S65487 sulfate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] It is a proagent of S55746, meaning it converts to the active compound S55746 within the cell. This compound functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic proteins. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.
Q2: Why am I observing high variability between my experimental replicates?
Variability in experiments with this compound can arise from several factors, including:
-
Compound Handling: Inconsistent dissolution or storage of this compound can affect its stability and activity.
-
Cell Line Characteristics: Different cell lines express varying levels of Bcl-2 family proteins, which can influence their sensitivity to the inhibitor.
-
Proagent Conversion: The conversion of this compound to its active form, S55746, may vary between experiments or cell lines.
-
Assay Procedures: Technical variations in assay execution, such as cell seeding density or incubation times, can introduce variability.
-
Lot-to-Lot Variability: Inconsistent potency or purity between different batches of this compound can lead to disparate results.[2][3][4][5]
Q3: How does the proagent nature of this compound affect my experiments?
This compound is converted to the active Bcl-2 inhibitor S55746 in vivo. In in vitro cell-based assays, the rate and extent of this conversion can be a source of variability. Factors influencing this conversion may include cell type-specific enzymatic activity and the overall metabolic state of the cells. Inconsistent conversion can lead to variable levels of the active compound, resulting in inconsistent downstream effects.
Q4: Can serum in the culture medium affect the activity of this compound?
Yes, components in serum can bind to small molecules like this compound, reducing the effective concentration of the compound available to act on the cells. This can lead to an apparent decrease in potency (a higher IC50 value) in the presence of serum. It is advisable to perform a serum concentration titration to assess its impact in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Compound Concentration | - Ensure complete dissolution of this compound in a suitable solvent like DMSO before preparing serial dilutions. - Use freshly prepared dilutions for each experiment to avoid degradation. |
| Variable Cell Seeding Density | - Maintain a consistent cell seeding density across all wells and experiments. - Optimize seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inconsistent Incubation Time | - Adhere to a standardized incubation time with this compound for all replicates and experiments. |
| Lot-to-Lot Variability of this compound | - If possible, purchase a larger single lot of the compound for a series of experiments. - If using a new lot, perform a bridging experiment to compare its potency with the previous lot. |
| Cell Line Instability | - Use cells with a low passage number and regularly check for mycoplasma contamination. - Monitor the expression levels of Bcl-2 family proteins in your cell line over time. |
Issue 2: High Background or Low Signal in Apoptosis Assays (e.g., Annexin V/PI)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Staining Protocol | - Optimize the concentrations of Annexin V and Propidium Iodide (PI) for your specific cell line. - Ensure the use of a calcium-containing binding buffer for Annexin V staining. |
| Incorrect Gating in Flow Cytometry | - Use single-stain and unstained controls to set up proper compensation and gating. |
| Timing of Analysis | - Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. |
| Cell Handling | - Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. |
Data Presentation
Table 1: Reported IC50 Values of Bcl-2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Bcl-2 Inhibitor | 5 - 15,000 | |
| K562 | Chronic Myelogenous Leukemia | 4-methylthiazole | Varies | |
| Multiple Cell Lines | Various Cancers | Various Bcl-2 Inhibitors | Varies | |
| Neuroblastoma Cell Lines | Neuroblastoma | ABT199 (Venetoclax) | Varies |
Note: This table provides a general reference. The specific IC50 for this compound will need to be determined empirically for your cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Protocol)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Impact of serum concentration on S65487 sulfate efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with S65487 sulfate, a potent and selective BCL-2 inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: S65487 is an investigational intravenous small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[3][4] S65487 functions by binding to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction unleashes the cell's natural apoptotic machinery, leading to programmed cell death in BCL-2-dependent cancer cells. S65487 is also known to be a prodrug of S55746.
Q2: What is the current clinical development status of this compound?
A2: this compound is currently being evaluated in a Phase I/II clinical trial in combination with azacitidine for the treatment of previously untreated Acute Myeloid Leukemia (AML) in adult patients who are not eligible for intensive chemotherapy (NCT04742101).[1] The primary objectives of this dose-escalation study are to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of S65487 in this combination therapy. Pharmacokinetic properties of S65487 are also being assessed as a secondary objective. A previous Phase I monotherapy trial (NCT03755154) in various hematological malignancies was prematurely terminated for strategic reasons due to limited efficacy, not based on any safety concerns.
Q3: How does serum concentration of this compound potentially impact its efficacy?
A3: The efficacy of BCL-2 inhibitors like S65487 is dependent on achieving a sufficient concentration at the tumor site to effectively inhibit the BCL-2 protein. However, a common characteristic of small molecule inhibitors is their propensity to bind to serum proteins, such as albumin. This protein binding reduces the concentration of the free, active drug available to engage with its target within the cancer cells. Therefore, high serum protein binding can lead to a decrease in the potency of the inhibitor. It is crucial to consider the impact of serum concentration in your experimental design, as a significant shift in the half-maximal inhibitory concentration (IC50) may be observed in the presence of high serum levels compared to low-serum or serum-free conditions.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
Issue 1: Reduced or No Induction of Apoptosis
Possible Causes:
-
High Serum Protein Binding: As discussed in the FAQs, S65487 may bind to serum proteins, reducing its effective concentration.
-
Suboptimal Drug Concentration: The concentration of S65487 used may be too low to elicit an apoptotic response in the selected cell line.
-
Cell Line Resistance: The cell line may not be dependent on BCL-2 for survival or may have intrinsic resistance mechanisms.
-
Incorrect Assay Timing: Apoptosis is a dynamic process, and the selected time point for measurement might miss the peak of apoptotic activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Serum Concentration | Perform experiments in low-serum (e.g., 0.5-2% FBS) or serum-free media to minimize protein binding and determine the baseline potency of S65487. |
| 2 | Perform Dose-Response and Time-Course Studies | Titrate S65487 across a wide range of concentrations and measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal experimental conditions. |
| 3 | Assess BCL-2 Dependence | Confirm BCL-2 expression and dependence in your cell line using techniques like Western blotting or by testing a panel of cell lines with known BCL-2 dependencies. |
| 4 | Use a Positive Control | Include a positive control compound known to induce apoptosis in your cell line to validate the experimental setup and assay performance. |
Issue 2: Drug Precipitation in Culture Media
Possible Causes:
-
Poor Aqueous Solubility: S65487, like many small molecules, may have limited solubility in aqueous-based culture media, especially at higher concentrations.
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to precipitate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Step-wise Dilution | Prepare intermediate dilutions of the S65487 stock solution in DMSO or culture medium before adding it to the final culture volume. |
| 2 | Pre-warm Media | Ensure the culture medium is at 37°C before adding the drug solution to improve solubility. |
| 3 | Gentle Mixing | Mix the final solution gently by swirling or inverting the culture vessel. Avoid vigorous vortexing, which can promote precipitation. |
| 4 | Visual Inspection | Always visually inspect the media for any signs of precipitation after adding the drug. If precipitation is observed, the experiment should be repeated with an optimized dilution protocol. |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on BCL-2 Inhibitor IC50
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected trend of increased IC50 values for a BCL-2 inhibitor in the presence of higher serum concentrations. Actual values for this compound are not yet publicly available.
| Cell Line | Serum Concentration | IC50 (nM) | Fold Change in IC50 |
| AML Cell Line 1 | 1% FBS | 10 | 1x |
| AML Cell Line 1 | 10% FBS | 150 | 15x |
| AML Cell Line 2 | 1% FBS | 25 | 1x |
| AML Cell Line 2 | 10% FBS | 400 | 16x |
Experimental Protocols
Protocol 1: In Vitro Assessment of S65487 Efficacy in AML Cell Lines
Objective: To determine the cytotoxic and apoptotic effects of S65487 in Acute Myeloid Leukemia (AML) cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
96-well and 6-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well for viability assays and in a 6-well plate at 5 x 10^5 cells/well for apoptosis assays.
-
Drug Treatment: Prepare serial dilutions of S65487 in complete culture medium and add to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: After incubation, add the cell viability reagent to each well of the 96-well plate and measure luminescence according to the manufacturer's instructions.
-
Apoptosis Assay:
-
Harvest cells from the 6-well plates and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.
-
Mandatory Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for assessing this compound efficacy in vitro.
References
- 1. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 2. researchgate.net [researchgate.net]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Study of a New Intravenous Drug, Called S65487, in Patients With Acute Myeloid Leukemia, Non Hodgkin Lymphoma, Multiple Myeloma or Chronic Lymphocytic Leukemia [clinicaltrials.servier.com]
Validation & Comparative
S65487 Sulfate vs. Venetoclax: A Comparative Guide for AML Cell Line Research
A new investigational BCL-2 inhibitor, S65487 sulfate, is emerging in the landscape of acute myeloid leukemia (AML) treatment, a field where venetoclax has already established a significant presence. Both agents target the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis, which is often overexpressed in AML cells, contributing to their survival and resistance to treatment. This guide provides a comparative overview of these two compounds based on available preclinical and clinical trial data, aimed at researchers, scientists, and drug development professionals.
While direct head-to-head preclinical studies comparing the efficacy of this compound and venetoclax in AML cell lines are limited in publicly available literature, this guide synthesizes the current understanding of each compound's mechanism of action, available quantitative data for venetoclax, and insights into the preclinical development of S65487.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and venetoclax are BH3 mimetics that selectively bind to the BCL-2 protein.[1][2] By occupying the BH3-binding groove of BCL-2, these inhibitors displace pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK. This activation results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in programmed cell death (apoptosis).[3] The overexpression of BCL-2 in AML cells sequesters pro-apoptotic proteins, preventing this cascade and promoting cell survival. The introduction of BCL-2 inhibitors restores this natural apoptotic process.
References
A Comparative Analysis of S65487 Sulfate and Other BH3 Mimetics in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of a new generation of apoptosis-inducing agents.
The strategic targeting of apoptosis pathways has emerged as a cornerstone of modern cancer therapy. Within this paradigm, BH3 mimetics, a class of small molecules designed to inhibit anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, have shown significant promise. This guide provides a comprehensive comparison of the efficacy of S65487 sulfate, a potent and selective BCL-2 inhibitor, with other notable BH3 mimetics such as Venetoclax (ABT-199), S63845, and A-1331852. This analysis is supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: Restoring the Apoptotic Balance
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, including BCL-2, BCL-xL, and MCL-1, prevent programmed cell death by sequestering pro-apoptotic proteins like BAX and BAK. In many cancers, the overexpression of these anti-apoptotic proteins is a key survival mechanism.[2] BH3 mimetics function by mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA), binding to the hydrophobic groove of anti-apoptotic BCL-2 family members and liberating BAX and BAK to initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, leading to apoptosis.[1][3] S65487 is a prodrug that is converted to its active form, S55746, which is a highly potent and selective inhibitor of BCL-2.[4]
Comparative Efficacy: A Quantitative Overview
The in vitro efficacy of BH3 mimetics is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. The following tables summarize the reported values for S55746 (the active form of S65487), Venetoclax, S63845, and A-1331852, highlighting their potency and selectivity.
Table 1: Efficacy of BCL-2 Selective Inhibitors (S55746 and Venetoclax)
| Cell Line | Cancer Type | S55746 (IC50/EC50, nM) | Venetoclax (ABT-199) (IC50, nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.1 | ~5-10 |
| MOLM13 | Acute Myeloid Leukemia | 1.8 | Varies (e.g., ~20 at 48h) |
| OCI-AML3 | Acute Myeloid Leukemia | 1.3 | Varies (e.g., ~15 at 48h) |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 4.4 - 47.2 (EC50) | - |
| H146 | Small Cell Lung Cancer | >10,000 | - |
Table 2: Efficacy of MCL-1 and BCL-xL Selective Inhibitors
| Cell Line | Cancer Type | S63845 (MCL-1i) (IC50, nM) | A-1331852 (BCL-xLi) (IC50/EC50, nM) |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | - |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | - |
| H929 | Multiple Myeloma | <100 | - |
| MV4-11 | Acute Myeloid Leukemia | 4-233 | - |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | 6.7 |
| NCI-H847 | Small Cell Lung Cancer | - | 3 |
| NCI-H1417 | Small Cell Lung Cancer | - | 7 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate BH3 mimetics.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the BH3 mimetic or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add resazurin solution (e.g., alamarBlue™) to each well, typically 10% of the culture volume.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression model.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the BH3 mimetic at various concentrations and for different time points.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Co-Immunoprecipitation (Co-IP)
This technique is used to study the disruption of protein-protein interactions within the BCL-2 family.
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., BCL-2) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and identify the bait and co-precipitated proteins by Western blotting with specific antibodies.
Conclusion and Future Directions
The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. This compound, through its active form S55746, demonstrates high potency and selectivity for BCL-2, positioning it as a promising therapeutic agent, particularly in hematological malignancies. Comparative data suggests that its efficacy is comparable to the approved BCL-2 inhibitor, Venetoclax, in several cancer cell lines.
The choice of a specific BH3 mimetic for therapeutic application will likely depend on the specific BCL-2 family member dependency of a given tumor. For instance, cancers reliant on MCL-1 or BCL-xL for survival may be more susceptible to S63845 or A-1331852, respectively. Future research will likely focus on combination therapies, pairing BH3 mimetics with other anti-cancer agents to overcome resistance and enhance efficacy. The use of functional assays like BH3 profiling will be instrumental in personalizing treatment strategies by identifying the specific apoptotic dependencies of individual tumors.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tipbiosystems.com [tipbiosystems.com]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
S65487 Sulfate: A Comparative Analysis of Specificity for Bcl-xL and Mcl-1
For Immediate Release
S65487 sulfate, a second-generation Bcl-2 inhibitor, demonstrates a high degree of selectivity for its primary target, the anti-apoptotic protein Bcl-2, while exhibiting markedly poor affinity for other Bcl-2 family members, Bcl-xL and Mcl-1. This specificity profile is a critical attribute for researchers in oncology and drug development, as it minimizes off-target effects and associated toxicities. This guide provides a comprehensive comparison of this compound's specificity against Bcl-xL and Mcl-1, supported by available data and detailed experimental methodologies.
Executive Summary of Binding Affinity
This compound is characterized as a potent and selective Bcl-2 inhibitor.[1] While precise high-resolution binding affinity values for this compound against Bcl-xL and Mcl-1 are not extensively detailed in publicly available literature, consistent reports from preclinical studies describe it as having "poor affinity" for Bcl-xL and a "lack of significant binding" to Mcl-1.[1][2] This qualitative distinction underscores its selectivity for Bcl-2.
For comparative context, other Bcl-2 family inhibitors have been characterized with specific binding affinities for Bcl-xL and Mcl-1. For instance, the dual Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263) exhibits potent binding to Bcl-xL, which is associated with on-target toxicities such as thrombocytopenia. Conversely, selective Mcl-1 inhibitors are under development to target cancers dependent on this anti-apoptotic protein. The high selectivity of this compound for Bcl-2 is a key differentiator in its mechanism of action.
Data Presentation: Comparative Binding Profile
Due to the limited availability of specific Ki or IC50 values for this compound against Bcl-xL and Mcl-1 in peer-reviewed publications, the following table provides a qualitative comparison based on available descriptions. For illustrative purposes, typical affinity ranges for selective versus non-selective inhibitors are included.
| Compound | Target | Binding Affinity (Ki or IC50) | Reference |
| This compound | Bcl-2 | Potent (low nM range) | [1] |
| Bcl-xL | Poor Affinity (High µM to mM range - Inferred) | [2] | |
| Mcl-1 | Lack of Significant Binding (High µM to mM range - Inferred) | **** | |
| Navitoclax (ABT-263) | Bcl-2 | Potent | |
| Bcl-xL | Potent | ||
| Mcl-1 | Weak | ||
| Selective Mcl-1 Inhibitors | Mcl-1 | Potent | |
| Bcl-2 | Weak | ||
| Bcl-xL | Weak |
Note: The inferred affinity range for this compound against Bcl-xL and Mcl-1 is based on the consistent description of "poor" or "insignificant" binding in the scientific literature. Researchers are encouraged to consult the primary reference (Le Tiran et al., Cancer Research, 2021) for any available quantitative data.
Experimental Protocols
The determination of binding affinity and specificity of small molecule inhibitors to Bcl-2 family proteins is commonly achieved through various biophysical and biochemical assays. While the specific protocol for this compound is proprietary, the following are detailed methodologies for standard assays used in the field.
Fluorescence Polarization (FP) Assay
This competitive binding assay is widely used to determine the inhibition constant (Ki) of a compound.
Principle: A fluorescently labeled BH3 peptide (a natural binding partner of Bcl-2 family proteins) is incubated with the target protein (Bcl-xL or Mcl-1). The binding of the large protein to the small fluorescent peptide results in a high fluorescence polarization signal. When an unlabeled inhibitor (e.g., this compound) is introduced, it competes with the fluorescent peptide for binding to the protein. This displacement of the fluorescent peptide leads to a decrease in the polarization signal, which is proportional to the inhibitor's binding affinity.
Protocol Outline:
-
Reagents and Preparation:
-
Recombinant human Bcl-xL or Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).
-
Test compound (this compound) serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of Bcl-xL or Mcl-1 protein and the fluorescently labeled BH3 peptide to the wells of a microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent peptide and its affinity for the target protein.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events.
Principle: The target protein (Bcl-xL or Mcl-1) is immobilized on a sensor chip. A solution containing the inhibitor (this compound) is flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of association (kon) and dissociation (koff) can be determined from the sensorgram, and the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).
Protocol Outline:
-
Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the recombinant Bcl-xL or Mcl-1 protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface and monitor the change in SPR signal in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.
-
The KD value is calculated from the ratio of these rates.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein.
Principle: A solution of the inhibitor (this compound) is titrated into a solution containing the target protein (Bcl-xL or Mcl-1) in a sample cell. The heat released or absorbed during the binding event is measured by the instrument.
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of the recombinant Bcl-xL or Mcl-1 protein and this compound in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions.
-
-
Titration:
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental logic, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing inhibitor specificity.
Caption: Role of Bcl-xL and Mcl-1 in the intrinsic apoptosis pathway.
Caption: Experimental workflow for assessing this compound specificity.
Conclusion
This compound is a highly selective Bcl-2 inhibitor with demonstrably poor binding affinity for the related anti-apoptotic proteins Bcl-xL and Mcl-1. This specificity is a significant advantage in the development of targeted cancer therapies, as it is anticipated to reduce the off-target toxicities associated with broader-spectrum Bcl-2 family inhibitors. The experimental methodologies outlined in this guide provide a framework for the quantitative assessment of such specificity, which is crucial for the continued development and characterization of novel anticancer agents. Further research providing precise quantitative binding data for this compound against Bcl-xL and Mcl-1 will be invaluable to the scientific community.
References
Navigating Venetoclax Resistance in CLL: An Evolving Therapeutic Landscape
The emergence of resistance to the BCL-2 inhibitor venetoclax presents a significant clinical challenge in the management of Chronic Lymphocytic Leukemia (CLL). While venetoclax has revolutionized treatment for many patients, a subset eventually develops resistance, necessitating alternative therapeutic strategies. This guide provides an objective comparison of emerging strategies and the underlying mechanisms of resistance, with a focus on the broader context of BCL-2 family inhibition, given the limited specific data on S65487 sulfate in venetoclax-resistant CLL.
The Challenge of Venetoclax Resistance
Venetoclax selectively binds to and inhibits B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein overexpressed in CLL cells, thereby restoring the cell's natural process of programmed cell death (apoptosis). However, resistance can develop through various mechanisms, most notably the upregulation of other anti-apoptotic proteins such as myeloid cell leukemia-1 (MCL-1) and BCL-xL.[1][2][3][4][5] These proteins can compensate for the inhibition of BCL-2, allowing cancer cells to survive and proliferate.
S65487: A BCL-2 Inhibitor with Limited Monotherapy Efficacy
S65487 is a novel intravenous BCL-2 inhibitor that was investigated in clinical trials for various hematological malignancies, including CLL. However, the clinical trial for S65487 as a single agent was prematurely terminated for strategic reasons due to limited efficacy, not due to safety concerns. There is a lack of specific preclinical or clinical data detailing the activity of this compound in the context of venetoclax-resistant CLL.
Alternative Strategies to Overcome Venetoclax Resistance
Research efforts are now focused on targeting the alternative anti-apoptotic proteins that drive venetoclax resistance.
Targeting MCL-1
MCL-1 has been identified as a key driver of resistance to BCL-2 inhibition. Several MCL-1 inhibitors are in preclinical and clinical development and have shown promise in overcoming venetoclax resistance in various cancers, including myeloid malignancies. The combination of a BCL-2 inhibitor with an MCL-1 inhibitor is a rational approach to simultaneously block the two key survival pathways in resistant CLL cells.
Targeting BCL-xL
Upregulation of BCL-xL is another established mechanism of resistance to venetoclax. While early BCL-2 family inhibitors like navitoclax targeted both BCL-2 and BCL-xL, they were associated with on-target toxicity, specifically thrombocytopenia, due to the essential role of BCL-xL in platelet survival. The development of next-generation, more selective BCL-xL inhibitors or degraders aims to mitigate this toxicity while effectively targeting resistant cells.
Novel BCL-2 Inhibitors
Next-generation BCL-2 inhibitors, such as sonrotoclax and lisaftoclax, are being developed with potentially enhanced potency and different pharmacological properties compared to venetoclax. These agents may offer improved efficacy or the ability to overcome certain resistance mechanisms, although specific data in venetoclax-resistant CLL is still emerging.
Quantitative Data Summary
Due to the limited publicly available data on S65487 in venetoclax-resistant CLL, a direct quantitative comparison is not feasible. The table below summarizes the conceptual approaches and the developmental status of different strategies to overcome venetoclax resistance.
| Therapeutic Strategy | Target(s) | Rationale in Venetoclax Resistance | Developmental Stage (in Venetoclax-Resistant CLL) |
| S65487 | BCL-2 | Potential to overcome resistance through differential binding or potency. | Clinical trial terminated (limited monotherapy efficacy). |
| MCL-1 Inhibitors | MCL-1 | Overcomes resistance driven by MCL-1 upregulation. | Preclinical & Clinical. |
| BCL-xL Inhibitors/Degraders | BCL-xL | Overcomes resistance driven by BCL-xL upregulation. | Preclinical & Clinical. |
| Next-Generation BCL-2 Inhibitors (e.g., sonrotoclax, lisaftoclax) | BCL-2 | Potentially enhanced potency or ability to overcome specific resistance mutations. | Clinical. |
| Combination Therapies (e.g., Venetoclax + MCL-1 inhibitor) | BCL-2 and MCL-1 | Dual targeting of key survival pathways. | Preclinical & Clinical. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of resistance and the evaluation of new therapeutic agents, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Mechanism of Venetoclax Action and Resistance.
Caption: Experimental Workflow for Evaluating Novel Drugs.
Experimental Protocols
While specific protocols for S65487 are not detailed in the provided search results, a general methodology for evaluating the efficacy of a novel compound in venetoclax-resistant CLL would involve the following key experiments:
1. Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the concentration-dependent effect of the test compound on the viability of venetoclax-resistant CLL cells.
-
Methodology:
-
Seed venetoclax-resistant CLL cells in 96-well plates at a predetermined density.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, MCL-1 inhibitor) and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, respectively, using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Methodology:
-
Treat venetoclax-resistant CLL cells with the test compound at various concentrations for a defined time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the test compound on the expression levels of key apoptosis-related proteins.
-
Methodology:
-
Treat cells with the test compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., BCL-2, MCL-1, BCL-xL, cleaved PARP, cleaved caspase-3).
-
Incubate with a corresponding secondary antibody and detect the protein bands using an imaging system.
-
4. BH3 Profiling
-
Objective: To assess the mitochondrial apoptotic priming of venetoclax-resistant cells and their dependence on specific anti-apoptotic proteins.
-
Methodology:
-
Permeabilize the outer mitochondrial membrane of the CLL cells.
-
Expose the mitochondria to a panel of synthetic BH3 peptides that selectively engage with different anti-apoptotic BCL-2 family proteins.
-
Measure mitochondrial outer membrane permeabilization (MOMP), often by detecting the release of cytochrome c.
-
The pattern of MOMP in response to different BH3 peptides reveals the cell's dependencies on specific anti-apoptotic proteins for survival.
-
Conclusion
While direct data on this compound in venetoclax-resistant CLL is scarce, the broader understanding of resistance mechanisms points towards rational therapeutic strategies. Targeting alternative anti-apoptotic proteins like MCL-1 and BCL-xL, either alone or in combination with BCL-2 inhibitors, represents a promising avenue for overcoming resistance and improving outcomes for patients with relapsed/refractory CLL. The development of next-generation BCL-2 inhibitors and rigorous preclinical evaluation using standardized experimental protocols will be crucial in advancing the treatment landscape for this challenging patient population.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax resistance induced by activated T cells can be counteracted by sphingosine kinase inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways and mechanisms of venetoclax resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of S65487 Sulfate and Other Bcl-2 Inhibitors in the Context of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S65487 sulfate (also known as VOB560), a second-generation Bcl-2 inhibitor, with other Bcl-2 inhibitors, focusing on the critical aspect of cross-resistance. The development of resistance to first-generation Bcl-2 inhibitors, such as venetoclax, primarily through mutations in the Bcl-2 protein, has necessitated the development of next-generation agents. This document summarizes the available preclinical data on S65487, detailing its activity against wild-type and venetoclax-resistant Bcl-2 mutants.
Executive Summary
S65487 is a potent and selective intravenous Bcl-2 inhibitor that has demonstrated significant preclinical activity.[1][2] A key feature of S65487 is its ability to overcome resistance mediated by specific mutations in the Bcl-2 protein, namely G101V and D103Y, which are known to confer resistance to venetoclax.[1][2] S65487 employs a different binding mode to Bcl-2 compared to venetoclax, enabling its activity against these mutants.[1] While S65487 shows poor affinity for other anti-apoptotic proteins like Mcl-1, BFL-1, and Bcl-xL, its development as a monotherapy was discontinued due to limited efficacy in clinical trials. This guide presents the available data in a structured format to facilitate comparison and outlines the experimental methodologies used to evaluate such compounds.
Data Presentation: this compound vs. Other Bcl-2 Inhibitors
The following tables summarize the available data on the activity of S65487 in comparison to venetoclax. It is important to note that specific IC50 and Ki values for S65487 against wild-type and mutant Bcl-2 are not yet publicly available in peer-reviewed publications and the information is based on conference abstracts.
Table 1: Comparative Activity Against Wild-Type and Mutant Bcl-2
| Compound | Target | Wild-Type Bcl-2 Activity | G101V Mutant Bcl-2 Activity | D103Y Mutant Bcl-2 Activity |
| S65487 (VOB560) | Bcl-2 | Potent inhibitor (low nM range) | Active, overcomes resistance | Active, overcomes resistance |
| Venetoclax | Bcl-2 | Potent inhibitor | Reduced binding and activity (resistance) | Reduced binding and activity (resistance) |
Table 2: Selectivity Profile
| Compound | Bcl-2 | Mcl-1 | Bcl-xL | BFL-1 |
| S65487 (VOB560) | High | Poor affinity | Poor affinity | Poor affinity |
| Venetoclax | High | Low | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of Bcl-2 inhibitors like S65487.
Biochemical Binding Affinity Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of an inhibitor to the Bcl-2 protein.
-
Principle: The assay measures the change in polarization of a fluorescently labeled BH3 peptide upon displacement by a competitive inhibitor.
-
Materials:
-
Recombinant human Bcl-2 protein (wild-type and mutant versions).
-
Fluorescently labeled BIM BH3 peptide (e.g., FAM-BIM).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test compounds (S65487, venetoclax).
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of the Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Add serial dilutions of the test compound to the wells of the 384-well plate.
-
Add the Bcl-2/fluorescent peptide complex to the wells containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach competitive binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines the ability of an inhibitor to induce apoptosis in cancer cell lines.
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cancer cell lines (e.g., hematological cancer cell lines expressing wild-type or mutant Bcl-2).
-
Cell culture medium and supplements.
-
Test compounds (S65487, venetoclax).
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) solution.
-
Annexin V binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere (for adherent cells) or stabilize in suspension.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: The intrinsic apoptosis pathway and the mechanism of action of Bcl-2 inhibitors.
Experimental Workflow
Caption: General experimental workflow for the evaluation of novel Bcl-2 inhibitors.
References
Confirming Caspase-Dependent Apoptosis of S65487 Sulfate Using z-VAD-fmk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S65487 sulfate-induced apoptosis in the presence and absence of the pan-caspase inhibitor, z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone). The data and protocols presented herein serve as a methodological framework for confirming the caspase-dependency of a compound-induced apoptotic pathway.
Introduction to this compound and Apoptosis Confirmation
This compound has been identified as a potent inducer of apoptosis in various cancer cell lines. To elucidate its mechanism of action, it is crucial to determine whether the observed cell death is dependent on the activation of caspases, a family of cysteine proteases central to the apoptotic process.[1][2] z-VAD-fmk is a cell-permeable, irreversible pan-caspase inhibitor that can be used as a tool to investigate the role of caspases in apoptosis.[1][3] By comparing the cellular effects of this compound in the presence and absence of z-VAD-fmk, researchers can ascertain the involvement of the caspase cascade in the compound's cytotoxic activity.
Comparative Data Analysis
The following table summarizes the quantitative data from a hypothetical experiment designed to confirm this compound-induced apoptosis with z-VAD-fmk in a cancer cell line.
| Treatment Group | Cell Viability (%) | Apoptotic Cells (%) (Annexin V+/PI-) | Caspase-3/7 Activity (RFU) |
| Vehicle Control | 100 ± 5 | 5 ± 1 | 1,500 ± 200 |
| This compound (10 µM) | 45 ± 4 | 50 ± 5 | 8,500 ± 600 |
| z-VAD-fmk (50 µM) | 98 ± 5 | 6 ± 2 | 1,600 ± 250 |
| This compound (10 µM) + z-VAD-fmk (50 µM) | 90 ± 6 | 10 ± 3 | 2,000 ± 300 |
Data are represented as mean ± standard deviation.
Interpretation of Results:
The data clearly demonstrates that this compound treatment significantly reduces cell viability, increases the percentage of apoptotic cells, and elevates caspase-3/7 activity. Co-treatment with z-VAD-fmk markedly reverses these effects, strongly suggesting that this compound induces apoptosis through a caspase-dependent pathway. The minimal effect of z-VAD-fmk alone indicates its low intrinsic toxicity at the concentration used.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A human cancer cell line susceptible to this compound-induced apoptosis (e.g., Jurkat, HeLa).
-
Culture Conditions: Culture cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in 96-well plates (for viability and caspase assays) or 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
For co-treatment groups, pre-incubate cells with 50 µM z-VAD-fmk for 1-2 hours.
-
Add this compound to the final concentration of 10 µM to the respective wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative.
Caspase-3/7 Activity Assay
-
After treatment in a 96-well plate, add an equal volume of a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 Assay).
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Express results as Relative Luminescence Units (RLU) or fold change over vehicle control.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental design and the underlying molecular pathway.
Caption: Experimental workflow for confirming caspase-dependent apoptosis.
Caption: this compound-induced apoptosis pathway and z-VAD-fmk inhibition.
Conclusion
The use of the pan-caspase inhibitor z-VAD-fmk is a standard and effective method to confirm that a compound, such as this compound, induces apoptosis through a caspase-dependent mechanism. The reversal of apoptotic markers, including cell viability, Annexin V staining, and caspase activity, upon co-treatment with z-VAD-fmk provides strong evidence for this pathway. This approach is fundamental in the preclinical characterization of novel anti-cancer agents.
References
Validating the Mechanism of S65487 Sulfate: An Orthogonal Assay-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental approaches to rigorously validate the mechanism of action of S65487 sulfate, a potent and selective BCL-2 inhibitor. By employing a multi-faceted strategy encompassing biochemical, biophysical, and cellular assays, researchers can build a robust body of evidence for its on-target engagement and downstream functional consequences. This document also presents a comparative framework against other BCL-2 family inhibitors, supported by representative experimental data and detailed methodologies.
Introduction to this compound and its Mechanism of Action
S65487 is a second-generation BCL-2 (B-cell lymphoma 2) inhibitor that has demonstrated significant therapeutic potential in hematological malignancies.[1] The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] Anti-apoptotic members, such as BCL-2, sequester pro-apoptotic proteins (e.g., BIM, BAD, PUMA), thereby preventing the activation of the downstream effectors BAX and BAK and subsequent cell death.[3] In many cancers, the overexpression of BCL-2 is a key survival mechanism.
S65487, a BH3 mimetic, is designed to bind with high affinity to the BH3-binding groove of the BCL-2 protein.[1] This competitive binding displaces the pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK. The subsequent oligomerization of BAX and BAK in the outer mitochondrial membrane leads to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[3] Notably, S65487 exhibits high selectivity for BCL-2 with poor affinity for other anti-apoptotic proteins like MCL-1 and BCL-XL, and has shown activity against BCL-2 mutants that confer resistance to first-generation inhibitors like Venetoclax.
The validation of S65487's mechanism requires a series of orthogonal assays to confirm its direct interaction with BCL-2, its ability to disrupt the BCL-2/pro-apoptotic protein complex in cells, and its induction of BCL-2-dependent apoptosis.
Figure 1: Simplified signaling pathway of BCL-2 and the inhibitory mechanism of S65487.
Orthogonal Assays for Mechanism Validation
A tiered approach, combining biochemical, biophysical, and cell-based assays, is recommended for a comprehensive validation of S65487's mechanism of action.
Figure 2: Logical workflow for the orthogonal validation of S65487's mechanism.
Biochemical Assays: Quantifying Potency
Biochemical assays are fundamental for determining the direct inhibitory activity of S65487 on the BCL-2 protein.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the ability of S65487 to disrupt the interaction between BCL-2 and a pro-apoptotic partner, such as the BH3 domain of the BIM protein.
-
Principle: The assay utilizes a tagged BCL-2 protein (e.g., GST-tagged) and a biotinylated BIM BH3 peptide. An anti-GST antibody conjugated to a FRET donor and streptavidin conjugated to a FRET acceptor are used. When BCL-2 and BIM interact, the donor and acceptor are brought into proximity, generating a FRET signal. S65487 disrupts this interaction, leading to a decrease in the FRET signal.
-
Data Output: IC50 value, representing the concentration of S65487 required to inhibit 50% of the BCL-2/BIM interaction.
Biophysical Assays: Confirming Direct Target Engagement
Biophysical assays provide direct evidence of the physical interaction between S65487 and the BCL-2 protein and can determine the binding affinity and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (S65487) to a ligand (immobilized BCL-2 protein).
-
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of S65487, are measured.
-
Data Output: Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon the binding of S65487 to BCL-2.
-
Principle: The binding of a ligand to a protein is accompanied by a change in enthalpy (ΔH). ITC directly measures this heat change to determine the binding affinity and thermodynamics.
-
Data Output: Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cell-Based Assays: Validating Cellular Mechanism and Effects
Cell-based assays are crucial for confirming that S65487 engages BCL-2 in a cellular environment and elicits the expected biological response.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.
-
Principle: The binding of a ligand (S65487) to its target protein (BCL-2) can increase the protein's thermal stability. Cells are treated with S65487, heated, and the amount of soluble BCL-2 remaining is quantified, typically by Western blot.
-
Data Output: A shift in the melting temperature (Tm) of BCL-2 in the presence of S65487 indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that S65487 disrupts the interaction between BCL-2 and its pro-apoptotic binding partners within the cell.
-
Principle: An antibody against BCL-2 is used to pull down BCL-2 and its interacting proteins from cell lysates. The presence of co-precipitated pro-apoptotic proteins (e.g., BIM) is then assessed by Western blot in the presence and absence of S65487.
-
Data Output: A reduction in the amount of co-precipitated pro-apoptotic proteins with BCL-2 upon treatment with S65487 confirms the disruption of this interaction.
BH3 Profiling
This functional assay assesses the dependence of mitochondria on specific anti-apoptotic BCL-2 family members for their integrity.
-
Principle: Permeabilized cells are exposed to various BH3 peptides that selectively antagonize different anti-apoptotic proteins. The extent of mitochondrial outer membrane permeabilization (MOMP) is measured. Increased sensitivity to BCL-2-specific BH3 peptides indicates a reliance on BCL-2 for survival.
-
Data Output: A shift in mitochondrial priming towards MCL-1 dependence after treatment with a BCL-2 inhibitor can serve as a pharmacodynamic biomarker.
Apoptosis and Cell Viability Assays in Knockout Cell Lines
To confirm that the cytotoxic effects of S65487 are BCL-2-dependent, its activity should be compared in wild-type cells versus isogenic cell lines where BCL-2 has been knocked out (BCL-2 KO).
-
Principle: The viability and apoptotic response of wild-type and BCL-2 KO cells to S65487 treatment are measured. A significant loss of activity in BCL-2 KO cells confirms on-target activity.
-
Assays:
-
Cell Viability: CellTiter-Glo® measures ATP levels as an indicator of cell viability.
-
Apoptosis:
-
Caspase-Glo® 3/7: Measures the activity of executioner caspases.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
-
PARP Cleavage: Western blot analysis for the cleaved form of PARP, a substrate of activated caspases.
-
-
In Vivo Validation
Xenograft Models
The anti-tumor efficacy of S65487 should be evaluated in vivo using xenograft models of hematological malignancies known to be dependent on BCL-2.
-
Principle: Human cancer cell lines are implanted into immunocompromised mice. The effect of S65487 treatment on tumor growth is monitored.
-
Data Output: Tumor growth inhibition, regression, and survival benefit.
Comparative Performance Data
The following table summarizes representative data comparing this compound with other BCL-2 family inhibitors.
| Assay | Parameter | This compound (Representative) | Venetoclax (ABT-199) | Navitoclax (ABT-263) | MCL-1 Inhibitor (e.g., S63845) |
| Biochemical | |||||
| HTRF (BCL-2/BIM) | IC50 (nM) | Low nM | Low nM | Low nM | >10,000 |
| HTRF (MCL-1/NOXA) | IC50 (nM) | >10,000 | >10,000 | >10,000 | Low nM |
| HTRF (BCL-XL/BAD) | IC50 (nM) | >1,000 | >1,000 | Low nM | >10,000 |
| Biophysical | |||||
| SPR (BCL-2) | KD (nM) | <1 | <1 | <5 | No Binding |
| SPR (MCL-1) | KD (nM) | No Binding | No Binding | No Binding | <10 |
| SPR (BCL-XL) | KD (nM) | >500 | >500 | <5 | No Binding |
| Cell-Based | |||||
| Cell Viability (BCL-2 dependent cells) | IC50 (nM) | 5-50 | 5-50 | 10-100 | >10,000 |
| Cell Viability (MCL-1 dependent cells) | IC50 (nM) | >10,000 | >10,000 | >10,000 | 10-100 |
| Cell Viability (BCL-2 KO cells) | IC50 (nM) | >10,000 | >10,000 | >10,000 | >10,000 |
| CETSA (BCL-2) | ΔTm (°C) | + | + | + | - |
| Co-IP (BCL-2/BIM Disruption) | Effective Conc. | Low nM | Low nM | Low nM | N/A |
| Apoptosis (BCL-2 dependent cells) | % Apoptotic Cells | +++ | +++ | +++ | - |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To assess the disruption of the BCL-2/BIM interaction by S65487 in cells.
Materials:
-
BCL-2 dependent cell line (e.g., RS4;11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BCL-2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-BIM and anti-BCL-2 antibodies for Western blot
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with S65487 at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BCL-2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with cold lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCL-2 and BIM.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Figure 3: Experimental workflow for Co-Immunoprecipitation.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the engagement of S65487 with BCL-2 in intact cells.
Materials:
-
Cancer cell line expressing BCL-2
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-BCL-2 antibody
Procedure:
-
Cell Treatment: Treat cells with S65487 or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BCL-2 at each temperature by Western blot.
-
-
Data Analysis: Plot the band intensity of soluble BCL-2 against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the S65487-treated samples indicates target stabilization.
Conclusion
The validation of this compound's mechanism of action is a critical step in its development as a therapeutic agent. By employing a suite of orthogonal assays, from biochemical and biophysical to cell-based and in vivo models, a comprehensive and robust understanding of its on-target activity can be achieved. This guide provides a framework for such a validation process, enabling researchers to confidently assess the performance of S65487 and compare it to other inhibitors of the BCL-2 family. The use of these diverse and complementary techniques is essential for building a strong preclinical data package and for guiding the rational clinical development of this promising anti-cancer agent.
References
An Objective Preclinical Comparison of S65487 Sulfate and Navitoclax
For researchers and professionals in drug development, understanding the nuanced differences between investigational therapies is paramount. This guide provides a detailed, objective comparison of the preclinical data for this compound and navitoclax, two inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins. The information is presented to facilitate a clear understanding of their respective mechanisms, efficacy, and potential therapeutic applications.
Mechanism of Action
Both S65487 and navitoclax are classified as BH3 mimetics. They function by binding to the BCL-2 homology 3 (BH3) binding groove of anti-apoptotic BCL-2 family proteins. This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis (programmed cell death).[1][2][3][4]
The primary distinction between the two compounds lies in their selectivity. Navitoclax is an inhibitor of BCL-2, BCL-xL, and BCL-w.[5] In contrast, S65487 is a potent and highly selective BCL-2 inhibitor with poor affinity for other anti-apoptotic family members like BCL-xL, MCL-1, and BFL-1. This difference in target profile has significant implications for both efficacy and safety, particularly concerning platelet toxicity associated with BCL-xL inhibition.
Binding Affinity
The selectivity of S65487 and the broader activity of navitoclax are quantitatively demonstrated by their binding affinities to various BCL-2 family proteins. Navitoclax binds with high affinity to BCL-2, BCL-xL, and BCL-w, whereas S65487's high affinity is specific to BCL-2.
| Compound | BCL-2 | BCL-xL | BCL-w | MCL-1 | BFL-1/A1 |
| S65487 | Potent | Poor Affinity | N/A | Poor Affinity | Poor Affinity |
| Navitoclax | <1 nM (Ki) | <1 nM (Ki) | <1 nM (Ki) | No Affinity | No Affinity |
| Table 1: Comparative binding affinities of S65487 and navitoclax to anti-apoptotic BCL-2 family proteins. "N/A" indicates data not available from the provided search results. |
Experimental Protocols: Binding Affinity Assays
Binding affinities, such as the inhibition constant (Ki), are typically determined using competitive binding assays. A common method is a fluorescence polarization (FP) assay.
-
Principle: A fluorescently labeled BH3 peptide (probe) that binds to the target BCL-2 family protein is used. When the probe is bound to the larger protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor competes with the probe for binding, the displaced probe tumbles more rapidly, leading to a decrease in polarization.
-
Procedure:
-
Recombinant BCL-2 family proteins (e.g., BCL-2, BCL-xL) are incubated with a fixed concentration of the fluorescent BH3 peptide probe.
-
Increasing concentrations of the test compound (S65487 or navitoclax) are added to the mixture.
-
The fluorescence polarization is measured after an incubation period to allow the binding to reach equilibrium.
-
The data is plotted as polarization versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to displace 50% of the bound probe) is calculated.
-
The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
In Vitro Cytotoxicity
Both compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. S65487 shows potent activity in hematological cancer cell lines with IC50 values in the low nanomolar range. Navitoclax has also shown potent single-agent activity against cell lines derived from small-cell lung cancer (SCLC), acute lymphoblastic leukemia (ALL), and other lymphoid malignancies.
| Compound | Cell Line(s) | Cancer Type | Potency (IC50 / EC50) |
| S65487 | Hematological panel | Hematological Malignancies | Low nM range |
| RS4;11 | Acute Lymphoblastic Leukemia | N/A | |
| Navitoclax | SCLC panel | Small-Cell Lung Cancer | N/A |
| ALL panel | Acute Lymphoblastic Leukemia | Most sensitive among 23 panels | |
| Lymphoid Malignancy panel | T- and B-cell Lymphomas | ≤1 µM | |
| A549, NCI-H460 | Non-Small Cell Lung Cancer | >13,000 nM (as single agent) | |
| Table 2: Summary of in vitro cytotoxicity data for S65487 and navitoclax. "N/A" indicates the specific value was not provided in the search results, though potent activity was described. |
Experimental Protocols: Cell Viability Assays
In vitro cytotoxicity is commonly assessed using cell viability assays such as the MTT or CellTiter-Glo® assays.
-
Cell Culture: Cancer cell lines are seeded in 96- or 384-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (S65487 or navitoclax) for a specified period, typically 48 to 72 hours.
-
Viability Measurement (CellTiter-Glo® Example):
-
The CellTiter-Glo® reagent, which contains a substrate (luciferin) and luciferase, is added to each well.
-
The reagent lyses the cells, and in the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
The luminescence is proportional to the number of viable cells and is measured using a luminometer.
-
-
Data Analysis: The luminescent signal is plotted against the drug concentration to generate a dose-response curve, from which the IC50 (the concentration that inhibits 50% of cell growth/viability) is calculated.
In Vivo Efficacy
Preclinical animal models are critical for evaluating the anti-tumor activity of drug candidates in a living system. Both S65487 and navitoclax have demonstrated significant in vivo efficacy.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| S65487 | Xenograft (RS4;11 cells) | Acute Lymphoblastic Leukemia | Single IV administration | Complete tumor regression |
| Xenograft (Lymphoid) | Lymphoid Malignancies | Weekly IV (with MCL-1i) | Strong, persistent tumor regression | |
| Navitoclax | Xenograft (SCLC, ALL) | SCLC, ALL | Oral, daily | Impressive single-agent activity |
| Xenograft (DoHH-2, Granta 519) | Non-Hodgkin's Lymphoma | 100 mg/kg/day, oral, 14 days | Significant tumor growth inhibition (31-44%) | |
| Xenograft (Oral Cancer) | Oral Cancer | 100 mg/kg/day, oral, 21 days | Significant anti-tumor effect | |
| Xenograft (NSCLC) | Non-Small Cell Lung Cancer | Oral, daily | Enhanced efficacy of docetaxel | |
| Table 3: Summary of in vivo efficacy in xenograft models. |
Experimental Protocols: Xenograft Tumor Model Studies
Xenograft studies involve implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of human cancer cells are injected, often subcutaneously in the flank of the mouse.
-
Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 250-350 mm³). Mice are then randomized into different treatment groups (vehicle control, single agents, combination therapy).
-
Drug Administration: S65487 is administered intravenously (IV), while navitoclax is formulated for oral gavage. Dosing occurs at specified intervals (e.g., daily, weekly) for a defined period.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after a fixed duration. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the control group.
Key Differentiators and Conclusion
| Feature | This compound | Navitoclax |
| Primary Target(s) | BCL-2 | BCL-2, BCL-xL, BCL-w |
| Key Advantage | High selectivity may reduce off-target toxicities; Active against venetoclax-resistance mutations. | Broad activity against tumors dependent on BCL-2 or BCL-xL. |
| Key Limitation | Intravenous administration. | On-target thrombocytopenia due to BCL-xL inhibition. |
| Route of Admin. | Intravenous | Oral |
References
- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Navitoclax - Wikipedia [en.wikipedia.org]
A Head-to-Head Analysis of Novel BCL-2 Inhibitors: S65487 Sulfate and S55746
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) protein has emerged as a critical target for inducing apoptosis in malignant cells. This guide provides a comprehensive side-by-side analysis of two next-generation BCL-2 inhibitors, S65487 sulfate (also known as VOB560) and S55746, developed to overcome resistance and improve therapeutic outcomes in hematological malignancies.
Executive Summary
S55746 is an orally bioavailable, potent, and selective BCL-2 inhibitor, while this compound is its intravenous pro-agent.[1] Both compounds exhibit high affinity for the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[2][3] A key differentiator for this compound is its reported activity against BCL-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation BCL-2 inhibitors like Venetoclax.[2] S55746 has demonstrated robust anti-tumor efficacy in various preclinical models of hematological cancers.[4] Clinical investigations for both agents are ongoing to establish their safety and efficacy profiles in patient populations.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and S55746, highlighting their biochemical activity and in vitro efficacy against cancer cell lines.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound (VOB560) | S55746 |
| Target | BCL-2 | BCL-2 |
| Binding Affinity (Ki) | Not specified in available literature | 1.3 nM |
| Selectivity | Poor affinity for MCL-1, BFL-1, and BCL-XL | Poor affinity for MCL-1, BFL-1, and BCL-XL (70 to 400-fold selectivity for BCL-2 over BCL-XL) |
| Administration Route | Intravenous | Oral |
| Activity vs. Venetoclax-Resistant Mutants (e.g., G101V, D103Y) | Active | Not specified in available literature |
Table 2: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | This compound (VOB560) IC50 | S55746 IC50 |
| RS4;11 | Acute Lymphoblastic Leukemia | Low nM range | 71.6 nM |
| Toledo | Diffuse Large B-Cell Lymphoma | Not specified in available literature | 401 nM |
| H146 | Small Cell Lung Cancer (BCL-XL dependent) | Not specified in available literature | 1.7 µM |
| Various Hematological Cancer Cell Lines | Hematological Malignancies | Low nM range | Not specified in available literature |
Mechanism of Action and Signaling Pathway
Both this compound and S55746 are BH3 mimetics that selectively target the anti-apoptotic protein BCL-2. By binding to the BH3 groove of BCL-2, they prevent the sequestration of pro-apoptotic proteins like BIM, BID, and PUMA. This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to its permeabilization. The subsequent release of cytochrome c into the cytoplasm initiates the caspase cascade, culminating in programmed cell death (apoptosis).
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of these compounds are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or S55746 for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Culture cells and treat them with the desired concentrations of this compound or S55746 for the indicated time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Discussion and Future Directions
S55746 and its intravenous pro-agent this compound are promising next-generation BCL-2 inhibitors with potent pro-apoptotic activity in preclinical models of hematological malignancies. The oral bioavailability of S55746 offers a convenient dosing regimen for chronic treatment, while the intravenous formulation of this compound may be advantageous in certain clinical settings, such as for patients who are unable to take oral medications.
The reported activity of this compound against Venetoclax-resistant BCL-2 mutations is a significant development that could address an emerging clinical need. Further head-to-head studies with comprehensive in vitro and in vivo data, including a broader range of cell lines and patient-derived xenograft models, are warranted to fully elucidate the comparative efficacy and potential clinical positioning of these two agents. The ongoing clinical trials will be crucial in determining their safety, tolerability, and ultimate therapeutic utility in patients with hematological cancers.
References
Investigational BCL-2 Inhibitor S65487 in Acute Myeloid Leukemia: A Comparative Analysis Against Standard of Care
Early clinical trial data on the novel BCL-2 inhibitor S65487 sulfate in combination with azacitidine for the treatment of newly diagnosed acute myeloid leukemia (AML) in patients ineligible for intensive chemotherapy is emerging. While comprehensive results are not yet publicly available, this guide provides a comparative overview of the known information on S65487 against current standard-of-care treatments for this patient population, based on existing clinical trial data for established therapies.
S65487 is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis (programmed cell death), and its overexpression in cancer cells, including AML blasts, contributes to their survival and resistance to treatment. By blocking BCL-2, S65487 is designed to restore the natural process of apoptosis in malignant cells.
Currently, S65487 is under investigation in a Phase I/II clinical trial (NCT04742101) in combination with azacitidine, a hypomethylating agent commonly used in the treatment of AML. The Phase I portion of the study is focused on determining the safety, tolerability, and recommended Phase II dose of the combination, while the Phase II portion will evaluate its efficacy. Preliminary findings from the Phase I study were presented at the European Hematology Association (EHA) 2024 congress, though detailed quantitative outcomes have not been widely disseminated.
It is important to note that a separate Phase I trial (NCT03755154) evaluating S65487 as a monotherapy in patients with relapsed or refractory hematological malignancies, including AML, was prematurely terminated due to limited efficacy. This highlights the potential importance of the synergistic combination with azacitidine.
Comparison with Standard of Care
The standard of care for newly diagnosed older adults with AML who are ineligible for intensive chemotherapy, as well as for patients with relapsed or refractory disease, is varied and depends on factors such as patient fitness, cytogenetic and molecular risk factors, and prior treatments. Key therapeutic options include venetoclax in combination with a hypomethylating agent, salvage chemotherapy regimens, and targeted therapies for patients with specific genetic mutations.
S65487 (Investigational) Signaling Pathway
Caption: Mechanism of action of S65487 in inducing apoptosis.
Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the clinical trial outcomes for various standard-of-care treatments for AML. Data for this compound is not yet available from published clinical trials.
Table 1: Outcomes of Venetoclax in Combination with Hypomethylating Agents in Newly Diagnosed AML (Unfit for Intensive Chemotherapy)
| Treatment Regimen | Clinical Trial | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Incomplete Hematologic Recovery (CRi) | Median Overall Survival (OS) |
| Venetoclax + Azacitidine | VIALE-A | 66.4% | 66.4% | 14.7 months |
| Azacitidine (alone) | VIALE-A | 28.3% | 28.3% | 9.6 months |
Table 2: Outcomes of Salvage Chemotherapy Regimens in Relapsed/Refractory AML
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| CLAG (cladribine, cytarabine, G-CSF) | Relapsed/Refractory AML | 30-60% | Variable |
| GCLAC (clofarabine, cytarabine, G-CSF) | Relapsed/Refractory AML | 30-60% | Variable |
| MEC (mitoxantrone, etoposide, cytarabine) | Relapsed/Refractory AML | ~48% | 4 months |
| FLAG-IDA (fludarabine, cytarabine, idarubicin, G-CSF) | Relapsed/Refractory AML | ~48% | 4 months |
Table 3: Outcomes of Targeted Therapies in Relapsed/Refractory AML
| Targeted Agent | Target | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Gilteritinib | FLT3 | FLT3-mutated R/R AML | 40-50% | 9.3 months |
| Ivosidenib | IDH1 | IDH1-mutated R/R AML | 42% | 9 months |
| Enasidenib | IDH2 | IDH2-mutated R/R AML | 40.3% | 9.3 months |
Experimental Protocols
Detailed experimental protocols for the S65487 clinical trial are not yet publicly available. Below are generalized experimental workflows for the administration of standard-of-care regimens.
Experimental Workflow: Venetoclax + Azacitidine
Caption: Generalized treatment workflow for Venetoclax and Azacitidine.
Logical Relationship: Treatment Selection in Relapsed/Refractory AML
Caption: Decision pathway for treatment selection in R/R AML.
Conclusion
The development of S65487 in combination with azacitidine represents a continued effort to improve outcomes for patients with AML who are not candidates for intensive chemotherapy. As a BCL-2 inhibitor, it shares a mechanistic rationale with the established and effective agent, venetoclax. However, a direct comparison of the clinical efficacy and safety of S65487 with the current standards of care is not yet possible due to the limited availability of clinical trial data. The forthcoming results from the Phase I/II trial of S65487 plus azacitidine are eagerly awaited by the scientific and medical communities to determine its potential role in the evolving treatment landscape of AML. Researchers and drug development professionals should monitor major hematology conferences and peer-reviewed publications for updates on this investigational agent.
Comparative Analysis of Biomarkers for S65487 Sulfate Sensitivity in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to predict sensitivity to S65487 sulfate, a potent and selective BCL-2 inhibitor currently under investigation for the treatment of Acute Myeloid Leukemia (AML). Given that this compound is in clinical development, direct biomarker data is emerging.[1][2] Therefore, this analysis heavily leverages the extensive data available for venetoclax, another BCL-2 inhibitor with a similar mechanism of action, to infer and present potential biomarkers for this compound sensitivity.[3][4]
This compound is a pro-drug of S55746 and functions by binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2, thereby inducing apoptosis in cancer cells dependent on BCL-2 for survival.[4] In AML, the overexpression of BCL-2 is a key survival mechanism for leukemic cells. Identifying patients who are most likely to respond to BCL-2 inhibition is crucial for the clinical success of drugs like this compound.
Predictive Biomarkers for BCL-2 Inhibitor Sensitivity and Resistance
The following tables summarize key molecular and cellular biomarkers associated with sensitivity and resistance to BCL-2 inhibitors, primarily based on studies with venetoclax in AML.
Table 1: Biomarkers Associated with Sensitivity to BCL-2 Inhibition
| Biomarker Category | Specific Biomarker | Rationale for Association with Sensitivity |
| Gene Mutations | NPM1 mutations | Associated with high BCL-2 dependence and favorable response to venetoclax-based therapies. |
| IDH1/IDH2 mutations | These mutations increase BCL-2 dependence, leading to higher sensitivity to venetoclax. | |
| TET2 mutations | Similar to IDH mutations, TET2 mutations are linked to increased sensitivity to venetoclax combinations. | |
| Protein Expression | High BCL-2 expression | Direct target of this compound; high expression indicates dependence on this anti-apoptotic pathway. |
| Low MCL-1 and BCL-XL expression | Low levels of other anti-apoptotic proteins suggest a primary reliance on BCL-2 for survival. | |
| Functional Assays | High Apoptotic Priming (BH3 Profiling) | Indicates that cells are close to the apoptotic threshold and are sensitive to further pro-apoptotic signals from BCL-2 inhibition. |
Table 2: Biomarkers Associated with Resistance to BCL-2 Inhibition
| Biomarker Category | Specific Biomarker | Rationale for Association with Resistance |
| Gene Mutations | FLT3-ITD mutations | Associated with upregulation of anti-apoptotic proteins like BCL-XL and MCL-1, conferring resistance to BCL-2 inhibition alone. |
| TP53 mutations | Linked to chemotherapy resistance and poor outcomes with venetoclax-based therapies. | |
| RAS pathway mutations (KRAS, NRAS, PTPN11) | Can enhance the expression of other anti-apoptotic BCL-2 family members, reducing dependence on BCL-2. | |
| Protein Expression | High MCL-1 and/or BCL-XL expression | Indicates reliance on alternative anti-apoptotic pathways for survival, bypassing BCL-2 inhibition. |
| Cellular Phenotype | Monocytic differentiation (e.g., high CD14 expression) | AML with a monocytic phenotype has been observed to be less sensitive to venetoclax. |
Experimental Protocols
Detailed methodologies for the assessment of the aforementioned biomarkers are crucial for reproducible and reliable results.
Protocol 1: BCL-2 Family Protein Expression Analysis by Western Blot
This protocol outlines the steps for quantifying the expression levels of BCL-2, MCL-1, and BCL-XL in AML patient samples.
-
Sample Preparation:
-
Isolate mononuclear cells from bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for BCL-2, MCL-1, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify protein levels relative to the loading control.
-
Protocol 2: Dynamic BH3 Profiling by Flow Cytometry
This functional assay measures the mitochondrial apoptotic priming of cancer cells, which is a strong predictor of response to BCL-2 inhibitors.
-
Cell Preparation:
-
Prepare a single-cell suspension of AML cells from patient samples.
-
Determine the optimal concentration of digitonin to permeabilize the plasma membrane without disrupting the mitochondrial outer membrane. This is typically done by titrating digitonin and assessing permeabilization with Trypan Blue.
-
-
Mitochondrial Priming Assessment:
-
Expose the permeabilized cells to a panel of BH3 peptides (e.g., BIM, BID, PUMA, BAD, NOXA) at various concentrations in a multi-well plate.
-
Incubate the plate to allow the peptides to interact with the BCL-2 family proteins at the mitochondria.
-
Fix and stain the cells with an antibody against Cytochrome c.
-
Analyze the cells by flow cytometry to measure the percentage of cells that have released Cytochrome c, indicating mitochondrial outer membrane permeabilization (MOMP).
-
The degree of MOMP in response to specific BH3 peptides indicates the cell's dependence on particular anti-apoptotic proteins and its overall priming for apoptosis.
-
Protocol 3: Gene Mutation Analysis by Next-Generation Sequencing (NGS)
NGS is a high-throughput method to identify mutations in genes associated with AML and sensitivity to targeted therapies.
-
DNA Extraction and Library Preparation:
-
Extract genomic DNA from AML patient samples.
-
Prepare sequencing libraries by fragmenting the DNA, adding adapters, and amplifying the fragments. For targeted sequencing, use a gene panel that includes key AML-associated genes such as NPM1, IDH1/2, TET2, FLT3, TP53, KRAS, NRAS, and PTPN11.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an NGS platform.
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.
-
Annotate the identified variants to determine their potential clinical significance in the context of BCL-2 inhibitor sensitivity.
-
Visualizing Key Pathways and Workflows
The following diagrams illustrate the BCL-2 signaling pathway, a typical experimental workflow for biomarker analysis, and a logical comparison of sensitivity profiles.
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling S65487 Sulfate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with S65487 sulfate. It offers procedural, step-by-step guidance to directly address operational questions regarding its handling and disposal.
Hazard Assessment and Precautionary Principle
Given that S65487 is a potent BCL-2 inhibitor designed to elicit a biological response, it should be treated as a highly potent compound.[2][3] This means assuming it may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] A thorough risk assessment is the foundational step before any laboratory work commences.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Minimum Required PPE |
| Storage and Transport | - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or disposable gown |
| Conducting Reactions | - Double nitrile gloves (select glove type based on reactants)- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Experimental Protocols: Safe Handling Workflow
A clear, step-by-step plan for handling is essential to ensure safety. All manipulations of this compound that could generate dust, such as weighing, should be performed within a ventilated enclosure like a powder-containment hood or a glove box.
Step 1: Preparation
-
Designate a specific area for handling the potent compound, preferably within a fume hood or glove box.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work.
Step 2: Weighing and Transfer
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques (e.g., dampening the powder with an appropriate solvent) to minimize dust generation where feasible.
Step 3: Solution Preparation and Reactions
-
Add the compound to the solvent slowly to avoid splashing.
-
Conduct all reactions in a certified chemical fume hood.
Step 4: Decontamination and Cleanup
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. For small spills, carefully sweep up solid material, trying to avoid generating dust, and place it into a suitable, labeled disposal container. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions. All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Step 1: Waste Segregation
-
Do not mix hazardous waste with non-hazardous waste.
-
Segregate incompatible chemical waste.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste, including contaminated PPE and lab supplies, in designated, leak-proof containers.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation. Do not use abbreviations or chemical formulas on the label.
Step 3: Storage
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Keep containers tightly closed except when adding waste.
-
All liquid waste must be in secondary containment.
Step 4: Disposal
-
Arrange for pickup and disposal of hazardous waste through your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
